Product packaging for Methyl 3-fluoro-2-vinylisonicotinat(Cat. No.:CAS No. 1379375-19-5)

Methyl 3-fluoro-2-vinylisonicotinat

Cat. No.: B2579229
CAS No.: 1379375-19-5
M. Wt: 181.166
InChI Key: XMVFQPJOJINSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-fluoro-2-vinylisonicotinate (CAS 1379375-19-5) is a fluorinated pyridine derivative of high interest in research and development. Its molecular formula is C9H8FNO2, with a molecular weight of 181.16 g/mol . The compound's structure incorporates two key functional groups: a fluorine atom and a vinyl substituent on the pyridine ring, making it a valuable and versatile scaffold for synthetic chemistry . This compound has potential applications in various fields. In pharmaceutical development , its unique structure may lead to the discovery of new drugs, particularly in areas such as infectious diseases or cancer . The incorporation of fluorine can enhance a molecule's lipophilicity, potentially improving cell penetration and metabolic stability, while the vinyl group offers a reactive handle for further structural elaboration through cross-coupling or polymerization reactions . In material science , the vinyl functionality allows this compound to be utilized in polymer chemistry for synthesizing novel materials with specific properties . Furthermore, compounds with similar structures have been investigated as agrochemicals, suggesting potential applications in agricultural chemistry . Research into this compound may include interaction studies, such as protein binding assays to evaluate its affinity for biological targets or cellular uptake studies to understand its behavior in biological systems . Methyl 3-fluoro-2-vinylisonicotinate is for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO2 B2579229 Methyl 3-fluoro-2-vinylisonicotinat CAS No. 1379375-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethenyl-3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFQPJOJINSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-fluoro-2-vinylisonicotinate CAS number and database information

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-methylisonicotinate, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methyl group to the isonicotinate scaffold can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document consolidates available data on its chemical properties, potential synthesis, and the broader context of fluorinated pyridines in drug development.

It is important to note that a thorough search for "Methyl 3-fluoro-2-vinylisonicotinate" did not yield a registered CAS number or any published data. This suggests that the vinyl analog is likely a novel or uncharacterized compound. This guide therefore focuses on the closely related and documented compound, Methyl 3-fluoro-2-methylisonicotinate (CAS No. 1227594-42-4). The structural similarity between the methyl and vinyl groups makes the data presented herein a valuable reference for researchers exploring this chemical space.

Compound Database Information

A summary of the key identifiers and molecular properties for Methyl 3-fluoro-2-methylisonicotinate is presented below.

IdentifierValueReference
CAS Number 1227594-42-4[1]
Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
IUPAC Name Methyl 3-fluoro-2-methylpyridine-4-carboxylate
Canonical SMILES COC(=O)c1ccnc(c1F)C

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 3-fluoro-2-methylisonicotinate is not extensively available in the public domain. The following table summarizes available and predicted data for this compound and its precursor, 3-Fluoro-2-methylpyridine.

PropertyMethyl 3-fluoro-2-methylisonicotinate3-Fluoro-2-methylpyridineReference
Appearance Colorless liquid (Predicted)Colorless liquid[2]
Purity ≥98% (Typical from suppliers)≥99.0%[2]
Molecular Formula C8H8FNO2C6H6FN[2]
Molecular Weight 169.15 g/mol 111.12 g/mol [2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 3-fluoro-2-methylisonicotinate is not described in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles and methods for analogous compounds. The synthesis would likely start from a suitable pyridine precursor.

Proposed Synthesis Pathway:

A potential synthetic route could involve the esterification of 3-fluoro-2-methylisonicotinic acid.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 3-Fluoro-2-methylisonicotinic_acid 3-Fluoro-2-methylisonicotinic acid Product Methyl 3-fluoro-2-methylisonicotinate 3-Fluoro-2-methylisonicotinic_acid->Product Esterification Methanol_Acid Methanol (CH3OH) Catalytic Acid (e.g., H2SO4)

Caption: Proposed synthesis of Methyl 3-fluoro-2-methylisonicotinate.

General Experimental Protocol (Fischer Esterification):

  • Reaction Setup: To a solution of 3-fluoro-2-methylisonicotinic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 3-fluoro-2-methylisonicotinate.

Role in Drug Discovery and Development

Fluorinated pyridine derivatives are of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into a molecule can modulate its biological properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug candidate.

  • Lipophilicity and Bioavailability: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The precursor, 3-Fluoro-2-methylpyridine, is highlighted as a versatile building block in medicinal chemistry for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its derivatives are utilized to introduce fluorinated pyridine moieties into drug candidates to optimize their pharmacokinetic properties.[2] While specific biological activities for Methyl 3-fluoro-2-methylisonicotinate have not been reported in the searched literature, its structural features suggest it could be a valuable intermediate for creating novel compounds with potential therapeutic applications. The broader class of fluorinated isatins, which share some structural similarities, have shown a range of biological activities including anticancer and antiphytopathogenic properties.

Potential Signaling Pathway Involvement:

Given that many pyridine-based compounds are kinase inhibitors, it is plausible that derivatives of Methyl 3-fluoro-2-methylisonicotinate could be investigated for their role in cell signaling pathways related to cell proliferation, differentiation, and apoptosis.

Signaling_Pathway Drug_Candidate Fluorinated Pyridine Derivative Kinase Target Kinase Drug_Candidate->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Apoptosis) Downstream_Signaling->Biological_Response

References

Technical Guide: Spectroscopic Analysis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide outlines the expected spectroscopic characteristics of Methyl 3-fluoro-2-vinylisonicotinate, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in drug development, providing a framework for the analysis and characterization of this and structurally related compounds. The core of this guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are pivotal techniques for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Methyl 3-fluoro-2-vinylisonicotinate. These values are estimated based on the analysis of similar structures and the known effects of the present functional groups (a pyridine ring, a vinyl group, a fluoro substituent, and a methyl ester).

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Predicted Chemical Shift (δ, ppm) Assignment
~8.30d~4.8H-6 (Pyridine)~164.5C=O (Ester)
~7.40dd~8.0, 4.8H-5 (Pyridine)~158.0 (d)C-3 (C-F)
~7.00dd~17.0, 11.0Vinyl -CH=~148.0C-6
~6.05d~17.0Vinyl =CH₂ (trans)~145.0C-2
~5.70d~11.0Vinyl =CH₂ (cis)~135.0C-4
~3.95s--OCH₃~130.0Vinyl -CH=
~125.0C-5
~120.0Vinyl =CH₂
~52.5-OCH₃

Note: (d) indicates a doublet due to Carbon-Fluorine coupling.

Table 2: Predicted IR Absorption Data

Predicted Frequency (cm⁻¹) Intensity Assignment
~3080MediumC-H Stretch (Aromatic/Vinyl)
~2955MediumC-H Stretch (Aliphatic, -OCH₃)
~1730StrongC=O Stretch (Ester)
~1640MediumC=C Stretch (Vinyl)
~1580, 1470Medium-StrongC=C, C=N Stretch (Pyridine Ring)
~1250StrongC-O Stretch (Ester)
~1100StrongC-F Stretch

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Assignment
[M]⁺•195.0590Molecular Ion
[M+H]⁺196.0668Protonated Molecular Ion
[M+Na]⁺218.0488Sodium Adduct

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

A solution of the substituted pyridine is prepared using a deuterated solvent such as deuterium oxide (D₂O) or chloroform-d (CDCl₃)[1][2]. The sample is placed in an NMR tube, and spectra are collected at room temperature. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired. The chemical shifts in the resulting spectra are influenced by the degree of protonation of the pyridine ring[1][3].

IR spectroscopy is a widely used method for the qualitative and quantitative analysis of organic compounds[4]. The IR spectrum of an organic molecule is a unique property that can be used for identification by interpreting characteristic absorbances[4][5][6]. The analysis can be divided into the functional group frequency region (3600–1200 cm⁻¹) and the "fingerprint" region (1200–600 cm⁻¹)[4][7]. Basic instrumentation includes a radiation source, wavelength selector, sample container, detector, and signal processor[4]. FTIR spectrometers are commonly used in various fields, including organic synthesis and the pharmaceutical industry[8].

Mass spectrometry is an analytical technique that ionizes chemical compounds to generate charged molecules or fragments, which are then separated based on their mass-to-charge ratio[9]. This method is essential for analyzing small molecules and is crucial in drug discovery[9][10]. For small molecule analysis, samples are typically dissolved in an organic solvent like methanol, acetonitrile, or water, to a concentration of about 1mg/mL, and then further diluted[11]. It is important that samples are free of inorganic salts, as these are not compatible with electrospray ionization (ESI)[11].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of a target compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification compound Pure Compound Sample purification->compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry (HRMS) compound->ms data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.

logical_relationships cluster_data Spectroscopic Data Inputs cluster_interpretation Structural Interpretation nmr_data NMR Data (Chemical Shift, Multiplicity) nmr_interp Determine Carbon-Hydrogen Framework nmr_data->nmr_interp ir_data IR Data (Absorption Frequencies) ir_interp Identify Functional Groups ir_data->ir_interp ms_data MS Data (Mass-to-Charge Ratio) ms_interp Determine Molecular Formula ms_data->ms_interp structure_elucidation Structure Elucidation nmr_interp->structure_elucidation ir_interp->structure_elucidation ms_interp->structure_elucidation final_structure Confirmed Structure of Methyl 3-fluoro-2-vinylisonicotinate structure_elucidation->final_structure

Caption: Logical diagram illustrating the process of elucidating a chemical structure from multiple spectroscopic data sources.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the novel compound, Methyl 3-fluoro-2-vinylisonicotinate. While a public crystal structure for this specific molecule is not available at the time of this writing, this document outlines the complete experimental and computational workflow that would be employed for its structural elucidation. The protocols and data presentation formats described herein are based on established practices in X-ray crystallography for small organic molecules and are intended to serve as a detailed reference for researchers in the field.

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for rational drug design, polymorphism screening, and predicting its physicochemical properties. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise solid-state structure of such compounds.[1] This guide will detail the necessary steps, from crystal growth to structure refinement and data visualization.

Experimental Protocols

The successful crystal structure determination of Methyl 3-fluoro-2-vinylisonicotinate would hinge on a series of well-defined experimental procedures.

Crystallization

The primary and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[2][3] An ideal crystal should be a single, unflawed entity with dimensions typically in the range of 0.1 to 0.5 mm.[4] A variety of crystallization techniques would be systematically employed to achieve this.

Common Crystallization Methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and subsequent crystal formation. The rate of evaporation can be controlled by covering the container with a pierced film.[4]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.[5]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[2]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[5][6]

A screening of various solvents and solvent/anti-solvent systems would be necessary to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7]

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector, such as a CCD or CMOS sensor.[7][8] The positions and intensities of the diffraction spots are meticulously recorded.

Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[9] The structure is then "solved" using computational methods to determine the initial positions of the atoms. Common methods for small molecules include:

  • Direct Methods: These methods use statistical relationships between the phases of the reflections to directly determine the structure.[7]

  • Patterson Methods: This approach is particularly useful if the molecule contains a heavy atom.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares method.[7][10] This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[10] The quality of the final structure is assessed by various metrics, including the R-factor.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables that provide quantitative details about the crystal and its geometry. The following tables illustrate the type of data that would be generated for Methyl 3-fluoro-2-vinylisonicotinate.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Illustrative)
Empirical formulaC9H8FNO2
Formula weight181.16
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, α = 90°
b = 12.3(2) Å, β = 105.2(1)°
c = 7.9(1) Å, γ = 90°
Volume800(2) ų
Z4
Density (calculated)1.505 Mg/m³
Absorption coefficient0.120 mm⁻¹
F(000)376
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Index ranges-11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -10 ≤ l ≤ 10
Reflections collected8500
Independent reflections1800 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1800 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.040, wR2 = 0.110
R indices (all data)R1 = 0.055, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
F1 - C31.35(1)
N1 - C21.33(1)
N1 - C61.34(1)
C2 - C71.48(1)
C7 - C81.32(1)
C4 - C91.50(1)
O1 - C91.20(1)
O2 - C91.34(1)
O2 - C101.45(1)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
F1 - C3 - C2118.5(1)
F1 - C3 - C4119.0(1)
C6 - N1 - C2117.5(1)
N1 - C2 - C3122.8(1)
N1 - C2 - C7116.2(1)
C8 - C7 - C2121.3(1)
O1 - C9 - O2124.6(1)
O1 - C9 - C4125.0(1)
O2 - C9 - C4110.4(1)
C9 - O2 - C10116.7(1)

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the crystal structure analysis of Methyl 3-fluoro-2-vinylisonicotinate.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Methyl 3-fluoro-2-vinylisonicotinate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_methods Crystallization Method Screening (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystallization_methods crystal_harvesting Harvesting & Selection of a Single Crystal crystallization_methods->crystal_harvesting mounting Crystal Mounting crystal_harvesting->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Generation) structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Overall workflow for the crystal structure analysis.

data_processing_flow cluster_processing Data Processing Steps raw_images Raw Diffraction Images integration Integration (Determine spot intensities) raw_images->integration scaling Scaling (Correct for experimental variations) integration->scaling merging Merging (Combine symmetry-equivalent reflections) scaling->merging hkl_file Reflection File (hkl) (Intensities and Indices) merging->hkl_file

Caption: Data processing workflow from raw data to reflection file.

refinement_cycle initial_model Initial Atomic Model (from Structure Solution) refinement Least-Squares Refinement (Adjusts x, y, z, Uiso/Uaniso) initial_model->refinement fourier_maps Calculate Fourier Maps (Fo-Fc and 2Fo-Fc) refinement->fourier_maps final_model final_model refinement->final_model Converged Model model_building Model Building & Correction (Add H-atoms, correct disorder) fourier_maps->model_building model_building->refinement Iterate until convergence

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

The determination of the crystal structure of Methyl 3-fluoro-2-vinylisonicotinate would provide invaluable insight into its molecular conformation, intermolecular interactions, and packing in the solid state. This information is fundamental for its potential development in pharmaceuticals or material science. The experimental and computational protocols outlined in this guide represent a robust and well-established pathway for achieving this goal. While the specific data presented is illustrative, the described workflow provides a comprehensive technical foundation for researchers undertaking the crystallographic analysis of this and similar novel organic compounds.

References

The Elusive Synthesis of Methyl 3-fluoro-2-vinylisonicotinate: A Technical Whitepaper on a Proposed Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-fluoro-2-vinylisonicotinate is a novel pyridine derivative with potential applications in medicinal chemistry and materials science. To date, a comprehensive discovery and history of this specific compound are not documented in publicly available scientific literature. This technical guide, therefore, presents a plausible and scientifically grounded synthetic pathway for its preparation. The proposed synthesis leverages commercially available starting materials and established, high-yield chemical transformations. This document provides detailed, albeit hypothetical, experimental protocols, quantitative data tables for reaction parameters, and visual diagrams of the reaction workflow and mechanisms to aid researchers in the potential synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials. The introduction of a fluorine atom and a vinyl group can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, binding affinity, and reactivity for further functionalization. Methyl 3-fluoro-2-vinylisonicotinate represents a unique combination of these functional groups, making it a compound of considerable interest.

Due to the absence of documented synthetic routes, a logical pathway was devised through retrosynthetic analysis. The target molecule can be conceptually disconnected at the vinyl group's double bond, pointing to a Wittig reaction as a key final step. This approach identifies Methyl 3-fluoro-2-formylisonicotinate as the immediate precursor. This aldehyde can, in turn, be derived from the oxidation of a methyl group, leading back to the commercially available Methyl 3-fluoro-2-methylisonicotinate as a viable starting material.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from Methyl 3-fluoro-2-methylisonicotinate:

  • Oxidation: Selective oxidation of the 2-methyl group to a 2-formyl group using selenium dioxide (SeO₂).

  • Olefination: Conversion of the resulting aldehyde to a terminal alkene (vinyl group) via a Wittig reaction.

The overall proposed workflow is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Wittig Reaction start Methyl 3-fluoro-2-methylisonicotinate intermediate Methyl 3-fluoro-2-formylisonicotinate start->intermediate  SeO₂, Dioxane/H₂O, Reflux   product Methyl 3-fluoro-2-vinylisonicotinate intermediate->product  Ph₃P⁺CH₃Br⁻, Base, THF  

Figure 1: Proposed two-step synthesis of Methyl 3-fluoro-2-vinylisonicotinate.

Experimental Protocols and Data

The following sections provide detailed hypothetical procedures for each step of the proposed synthesis. These protocols are based on established literature for analogous transformations on pyridine derivatives.[1][2][3][4][5]

Step 1: Oxidation of Methyl 3-fluoro-2-methylisonicotinate

The oxidation of methyl groups on pyridine rings, particularly at the 2- or 4-position, is effectively achieved using selenium dioxide (SeO₂).[1][3][6] This reagent shows a preference for oxidizing the 2-methyl group.[3] While over-oxidation to the carboxylic acid can be a competing reaction, careful control of stoichiometry and reaction time can favor the formation of the desired aldehyde.[1]

Experimental Protocol:

  • To a stirred suspension of Methyl 3-fluoro-2-methylisonicotinate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 100:1 v/v), add powdered selenium dioxide (0.95 eq).

  • Heat the reaction mixture to reflux (approximately 101°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to take 18-24 hours.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium byproduct.

  • Wash the Celite pad with additional 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 3-fluoro-2-formylisonicotinate.

Table 1: Reaction Parameters for Oxidation

ParameterValue/ConditionRationale/Reference
Starting Material Methyl 3-fluoro-2-methylisonicotinateCommercially available precursor.[7]
Reagent Selenium Dioxide (SeO₂)Standard reagent for methylpyridine oxidation.[1][2][3]
Stoichiometry ~0.95 eq SeO₂A slight sub-stoichiometric amount is used to minimize over-oxidation to the carboxylic acid.[1]
Solvent 1,4-Dioxane / H₂OCommon solvent system for SeO₂ oxidations.[1][8]
Temperature Reflux (~101°C)Provides sufficient energy for C-H activation.
Reaction Time 18-24 hours (monitor)Typical duration for these transformations.[1]
Workup Filtration through CeliteTo remove insoluble selenium byproducts.
Purification Silica Gel ChromatographyStandard method for purifying polar organic compounds.
Step 2: Wittig Olefination

The Wittig reaction is a robust and widely used method for converting aldehydes and ketones into alkenes.[4][5][9] The reaction involves a phosphonium ylide, which is typically generated in situ by treating a phosphonium salt with a strong base. For the synthesis of a terminal vinyl group, methyltriphenylphosphonium bromide is the reagent of choice.

Experimental Protocol:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. The formation of the bright yellow-orange ylide will be observed.

  • Stir the mixture at 0°C for 1 hour.

  • Add a solution of Methyl 3-fluoro-2-formylisonicotinate (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate Methyl 3-fluoro-2-vinylisonicotinate. The primary byproduct, triphenylphosphine oxide, can be challenging to remove but is typically less mobile on silica than the desired product.[10]

Table 2: Reaction Parameters for Wittig Reaction

ParameterValue/ConditionRationale/Reference
Starting Material Methyl 3-fluoro-2-formylisonicotinateProduct from Step 1.
Reagent Methyltriphenylphosphonium bromidePrecursor for the required C1 ylide.
Base n-BuLi or t-BuOKStrong base required to deprotonate the phosphonium salt.[11]
Stoichiometry ~1.1 eq Phosphonium Salt, ~1.05 eq BaseA slight excess of the ylide is common to ensure full conversion of the aldehyde.
Solvent Anhydrous Tetrahydrofuran (THF)Standard aprotic solvent for Wittig reactions.[4]
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic ylide formation; reaction proceeds at RT.
Reaction Time 12-16 hours (monitor)Typical duration for Wittig reactions.
Workup NH₄Cl quench, ExtractionStandard procedure to neutralize the reaction and isolate the product.
Purification Silica Gel ChromatographyTo separate the product from triphenylphosphine oxide byproduct.[10]

Key Reaction Mechanism: The Wittig Reaction

The mechanism of the Wittig reaction is a cornerstone of organic chemistry. It proceeds via a concerted [2+2] cycloaddition between the phosphonium ylide and the carbonyl group to form an oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[4][9]

G Aldehyde Methyl 3-fluoro-2-formylisonicotinate Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate [2+2] Cycloaddition Ylide Methylenetriphenylphosphorane (Ph₃P=CH₂) Ylide->Intermediate Product Methyl 3-fluoro-2-vinylisonicotinate Intermediate->Product Retro-[2+2] Cycloaddition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Intermediate->Byproduct

Figure 2: Simplified mechanism of the Wittig olefination step.

Conclusion

While the discovery and history of Methyl 3-fluoro-2-vinylisonicotinate remain unwritten, this guide provides a robust and feasible synthetic strategy for its creation. The proposed two-step sequence, involving a selective selenium dioxide oxidation followed by a classic Wittig reaction, utilizes well-understood chemistry and a commercially available starting material. The detailed protocols and tabulated data offer a clear roadmap for researchers aiming to synthesize this and other related novel pyridine derivatives. The successful synthesis of this molecule could provide a valuable new building block for the development of next-generation pharmaceuticals and advanced materials.

References

A Technical Guide to Unlocking the Research Potential of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-vinylisonicotinate is a novel pyridine derivative with significant untapped potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of promising research avenues for this compound, drawing insights from the well-established bioactivities of related fluorinated and vinyl-substituted pyridines. We present hypothesized synthesis protocols, potential biological targets, and detailed experimental workflows to facilitate the exploration of this molecule's therapeutic and material applications. The strategic incorporation of a fluorine atom and a vinyl group onto the isonicotinate scaffold suggests opportunities for developing novel kinase inhibitors, anti-inflammatory agents, and functional polymers. This document serves as a foundational resource for researchers seeking to pioneer the investigation of Methyl 3-fluoro-2-vinylisonicotinate.

Introduction: The Promise of a Multifunctional Scaffold

The pyridine nucleus is a cornerstone of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][2][3] The strategic functionalization of this scaffold offers a powerful approach to fine-tuning a molecule's physicochemical and pharmacological properties. Methyl 3-fluoro-2-vinylisonicotinate integrates three key functional groups that suggest a rich and varied research landscape:

  • The Isonicotinate Core: Derivatives of isonicotinic acid are prevalent in medicine, with well-known examples including the anti-tuberculosis drug isoniazid and the anti-inflammatory agent dexamethasone isonicotinate.[1][4] This core structure provides a robust platform for biological activity.

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly enhance a drug candidate's profile by increasing metabolic stability, modulating lipophilicity, and improving binding affinity to target proteins.[3][5][6][7] Fluorinated pharmaceuticals are widespread, treating conditions from high cholesterol to cancer.[5]

  • The Vinyl Group: This reactive moiety opens avenues for a variety of chemical transformations, including polymerization and click chemistry. In a biological context, the vinyl group can act as a Michael acceptor or participate in covalent interactions with target proteins, a strategy employed in the design of certain enzyme inhibitors.

This guide will explore the synergistic potential of these functionalities, proposing concrete research directions for Methyl 3-fluoro-2-vinylisonicotinate.

Physicochemical Properties (Predicted)

PropertyPredicted ValueReference Compound(s)
Molecular Formula C9H8FNO2-
Molecular Weight 181.16 g/mol -
Boiling Point ~200-250 °CBased on substituted pyridines
LogP ~1.5 - 2.5Based on fluorinated pyridines
pKa (Pyridine Nitrogen) ~2-3Electron-withdrawing groups lower the pKa

Potential Research Areas and Applications

The unique structural features of Methyl 3-fluoro-2-vinylisonicotinate suggest several promising areas for investigation:

Medicinal Chemistry and Drug Discovery
  • Kinase Inhibitors: Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the ATP-binding pocket. The vinyl group could be explored as a covalent warhead to target a nearby cysteine residue, a strategy that has proven effective in developing potent and selective inhibitors. The fluorine atom can enhance binding affinity and selectivity.

  • Anti-Inflammatory Agents: Isonicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways.[1] Research could focus on evaluating the compound's ability to inhibit pro-inflammatory cytokine production in relevant cell-based assays.

  • Antimicrobial Agents: The pyridine scaffold is present in many antimicrobial agents.[8] The enhanced lipophilicity provided by the fluorine atom may improve cell wall penetration in bacteria. The potential for this compound to inhibit microbial growth warrants investigation against a panel of pathogenic bacteria and fungi.[9][10]

Materials Science
  • Functional Polymers: The vinyl group allows for the polymerization of Methyl 3-fluoro-2-vinylisonicotinate, either as a homopolymer or copolymerized with other monomers. The resulting polymers could exhibit interesting properties, such as altered refractive indices, enhanced thermal stability, or unique surface characteristics due to the presence of the fluorinated pyridine moiety.

  • Cross-linking Reagents: The reactivity of the vinyl group could be harnessed in the development of novel cross-linking agents for use in hydrogels or other polymeric materials.

Chemical Biology
  • Chemical Probes: If a biological target is identified, the vinyl group could be used to develop activity-based probes. By attaching a reporter tag (e.g., a fluorophore or biotin) to the molecule, researchers can visualize and identify the target protein in complex biological systems.

Proposed Synthetic Routes

The synthesis of Methyl 3-fluoro-2-vinylisonicotinate is not yet described in the literature. Below are two plausible synthetic pathways.

Pathway 1: Stille Cross-Coupling

This approach involves the coupling of a halogenated pyridine precursor with a vinyl stannane reagent.

G A Methyl 2-chloro-3-fluoroisonicotinate Catalyst Pd(PPh3)4, LiCl A->Catalyst B Vinyltributyltin B->Catalyst C Methyl 3-fluoro-2-vinylisonicotinate Catalyst->C G A Methyl 3-fluoro-2-formylisonicotinate D Methyl 3-fluoro-2-vinylisonicotinate A->D B Methyltriphenylphosphonium bromide C Base (e.g., n-BuLi) B->C C->D Wittig Reagent G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Compound Methyl 3-fluoro-2- vinylisonicotinate Compound->EGFR Inhibition G A Synthesis and Characterization B In Vitro Screening (e.g., Kinase Panel) A->B G Polymerization Studies A->G C Hit Identification B->C D Cell-Based Assays (e.g., Proliferation, Apoptosis) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies (Animal Models) E->F H Material Property Characterization G->H

References

Reactivity Profile of the Vinyl Group in Methyl 3-fluoro-2-vinylisonicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of the vinyl group in Methyl 3-fluoro-2-vinylisonicotinate. Based on established principles of organic chemistry and drawing parallels from existing literature on analogous substituted vinylpyridines, this document outlines the anticipated behavior of the target molecule in key organic transformations. The presence of a fluorine atom at the 3-position and a methyl ester at the 4-position of the pyridine ring significantly influences the electronic properties of the vinyl group, rendering it a versatile synthon for the synthesis of complex heterocyclic molecules. This guide explores its expected reactivity in palladium-catalyzed cross-coupling reactions (Heck and Suzuki), cycloaddition reactions (Diels-Alder), and nucleophilic additions (Michael Addition), providing detailed experimental protocols and expected outcomes to facilitate its application in research and drug development.

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The strategic placement of a vinyl group, a fluorine atom, and a methyl ester on the isonicotinate scaffold offers multiple avenues for chemical modification. The fluorine atom, in particular, is known to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated pyridines valuable motifs in drug design.[1][2] This guide focuses on the reactivity of the vinyl group, which is activated by the electron-withdrawing nature of the fluoro-substituted pyridyl ring, making it susceptible to a range of chemical transformations.

Predicted Reactivity Profile

The reactivity of the vinyl group in Methyl 3-fluoro-2-vinylisonicotinate is dictated by the electronic effects of the substituents on the pyridine ring. The fluorine atom at the 3-position and the methyl ester at the 4-position are both electron-withdrawing groups. This electronic pull is transmitted through the pyridine π-system to the vinyl group, making the terminal carbon of the vinyl group (β-carbon) electron-deficient and thus susceptible to nucleophilic attack. Conversely, the vinyl group can also participate in pericyclic and metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Heck-Mizoroki Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[3] In the context of Methyl 3-fluoro-2-vinylisonicotinate, the vinyl group would act as the alkene component, reacting with various aryl or vinyl halides (or triflates). The electron-deficient nature of the vinyl group in the target molecule is expected to facilitate this reaction.[4]

Anticipated Reaction Scheme:

Caption: Proposed Heck-Mizoroki reaction of Methyl 3-fluoro-2-vinylisonicotinate.

Table 1: Predicted Conditions and Yields for the Heck Reaction

EntryAryl Halide (R-X)Catalyst SystemBaseSolventTemp (°C)Yield (%)
1IodobenzenePd(OAc)₂, PPh₃Et₃NDMF10085-95
24-BromoacetophenonePdCl₂(PPh₃)₂K₂CO₃DMAc12080-90
32-BromothiophenePd₂(dba)₃, XPhosCs₂CO₃Toluene11075-85

Experimental Protocol: General Procedure for the Heck Reaction

A mixture of Methyl 3-fluoro-2-vinylisonicotinate (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), and base (e.g., Et₃N, 2.0 equiv.) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate.[5] While the vinyl group itself is not the typical electrophile, it can be converted to a vinyl halide or triflate, which can then participate in Suzuki coupling. Alternatively, the vinyl group can be hydroborated to form an organoborane, which can then be coupled with an aryl or vinyl halide. A more direct approach involves the use of potassium vinyltrifluoroborate in a Suzuki coupling with bromopolypyridines to synthesize vinyl-substituted polypyridyl ligands.[6]

Anticipated Reaction Workflow for Suzuki Coupling:

Suzuki_Workflow start Methyl 3-fluoro-2-vinylisonicotinate step1 Hydroboration/ Halogenation start->step1 intermediate Vinylboronate or Vinyl Halide Derivative step1->intermediate step2 Suzuki Coupling (Pd catalyst, Base) intermediate->step2 product Coupled Product step2->product Michael_Addition start Methyl 3-fluoro-2-vinylisonicotinate + Nucleophile (Nu⁻) step1 Nucleophilic attack on β-carbon start->step1 intermediate Enolate Intermediate step1->intermediate step2 Protonation intermediate->step2 product Adduct step2->product

References

An In-depth Technical Guide on the Electronic Effects of the Fluorine Substituent in Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, pKa, and binding affinity. This guide provides a detailed analysis of the anticipated electronic effects of a fluorine substituent at the 3-position of Methyl 2-vinylisonicotinate, yielding Methyl 3-fluoro-2-vinylisonicotinate. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document synthesizes information from established principles of physical organic chemistry, computational studies on analogous 3-fluoropyridine systems, and general experimental methodologies.

Electronic Effects of the Fluorine Substituent

The fluorine atom at the 3-position of the pyridine ring exerts its influence through a combination of inductive and resonance effects.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is most pronounced at the adjacent carbon atoms and decreases with distance. In the context of the pyridine ring, this inductive withdrawal is expected to decrease the electron density of the entire ring system, making it more electron-deficient.

  • Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the pyridine ring. This donation of electron density is a resonance effect. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, the resonance effect of fluorine is generally considered to be weaker than its strong inductive effect, especially when it is not in a para position to a π-accepting group.

The interplay of these two opposing effects determines the overall electronic character of the fluorine substituent. For a fluorine at the 3-position of a pyridine ring, the strong -I effect is expected to dominate, leading to an overall deactivation of the ring towards electrophilic substitution and a decrease in the basicity of the pyridine nitrogen.

Impact on the Pyridine Ring

The net electron-withdrawing nature of the fluorine substituent at the 3-position is anticipated to have the following consequences:

  • Decreased Basicity: The inductive withdrawal of electron density by fluorine will reduce the availability of the lone pair on the pyridine nitrogen, thereby lowering the pKa of the conjugate acid. For comparison, the pKa of pyridine is approximately 5.2, while that of 3-fluoropyridine is about 2.97.[1][2]

  • Modulation of Reactivity: The electron-deficient nature of the fluorinated pyridine ring will make it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present.

  • Influence on the Vinyl and Ester Groups: The electronic perturbation caused by the fluorine atom will be transmitted to the vinyl and methyl isonicotinate substituents, potentially affecting their reactivity, for instance, in polymerization or hydrolysis reactions.

Quantitative Data and Physicochemical Parameters

While specific experimental data for Methyl 3-fluoro-2-vinylisonicotinate is not available, we can predict certain parameters based on data for related compounds and established substituent effects.

Table 1: Predicted Physicochemical Parameters
ParameterPredicted Value/EffectRationale and References
pKa Lower than unsubstituted analogThe strong electron-withdrawing inductive effect of fluorine reduces the basicity of the pyridine nitrogen. The pKa of 3-fluoropyridine is significantly lower than that of pyridine.[1][2]
Hammett Constants (σ)
σm (for F)+0.34This value for fluorine in the meta position reflects its strong electron-withdrawing inductive effect.[3]
σp (for F)+0.05The para value shows a much weaker electron-withdrawing effect due to the counteracting +R effect. While not directly applicable to the 3-position, it highlights the dual nature of fluorine's electronic influence.[3]
19F NMR Chemical Shift -120 to -140 ppm (vs. CCl3F)The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. This is a typical range for 3-fluoropyridine derivatives.[4]
1H and 13C NMR Chemical Shifts Downfield shifts for ring protons and carbonsThe electron-withdrawing nature of fluorine will deshield the adjacent nuclei, causing their resonance signals to appear at a lower field (higher ppm).

Experimental Protocols

The following sections describe generalized experimental protocols that would be employed to characterize the electronic properties of Methyl 3-fluoro-2-vinylisonicotinate.

Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

A plausible synthetic route could involve a Stille or Suzuki cross-coupling reaction.

Protocol: Suzuki Cross-Coupling

  • Starting Material: A suitable precursor would be Methyl 3-fluoro-2-haloisonicotinate (e.g., chloro, bromo, or iodo).

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halo-precursor and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Addition of Reagents: Add a base (e.g., Na2CO3 or K3PO4) and vinylboronic acid pinacol ester.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of pKa

The pKa can be determined spectrophotometrically or by potentiometric titration.

Protocol: Spectrophotometric pKa Determination

  • Preparation of Solutions: Prepare a stock solution of Methyl 3-fluoro-2-vinylisonicotinate of known concentration in a suitable solvent (e.g., methanol or water). Prepare a series of buffer solutions with a range of known pH values.

  • UV-Vis Spectroscopy: For each buffer solution, add a small aliquot of the stock solution and record the UV-Vis spectrum.

  • Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the different extinction coefficients of the protonated and deprotonated forms of the molecule. Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

NMR Spectroscopy

Protocol: 1H, 13C, and 19F NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire the 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer. For 19F NMR, a suitable standard (e.g., CCl3F) should be used for referencing.[5]

  • Data Analysis: Analyze the chemical shifts, coupling constants (especially 1H-19F and 13C-19F couplings), and integration to confirm the structure and gain insights into the electronic environment of the nuclei.

Visualizations

Electronic Effects of Fluorine

Electronic_Effects cluster_molecule Methyl 3-fluoro-2-vinylisonicotinate cluster_effects Electronic Effects of Fluorine cluster_consequences Consequences mol Pyridine Ring pka Decreased pKa mol->pka reactivity Altered Reactivity mol->reactivity inductive Inductive Effect (-I) inductive->mol Electron Withdrawal (Dominant) resonance Resonance Effect (+R) resonance->mol Electron Donation (Minor)

Caption: Dominant inductive vs. minor resonance effects of fluorine.

Hypothetical Suzuki Coupling Workflow

Suzuki_Workflow start Start: Methyl 3-fluoro-2-haloisonicotinate reagents Add Vinylboronic acid pinacol ester, Pd Catalyst, Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Product: Methyl 3-fluoro-2-vinylisonicotinate purification->product

Caption: Workflow for a hypothetical Suzuki cross-coupling synthesis.

Spectrophotometric pKa Determination Workflow

pKa_Workflow prep_solutions Prepare Stock and Buffer Solutions uv_vis Record UV-Vis Spectra at different pH prep_solutions->uv_vis data_analysis Plot Absorbance vs. pH uv_vis->data_analysis determine_pka Determine pKa from Inflection Point data_analysis->determine_pka

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The introduction of a fluorine atom at the 3-position of Methyl 2-vinylisonicotinate is predicted to have a significant impact on its electronic properties, primarily through a strong electron-withdrawing inductive effect. This is expected to lower the basicity of the pyridine nitrogen and modulate the reactivity of the entire molecule. While this guide provides a robust theoretical framework based on established chemical principles and data from analogous systems, experimental validation is crucial for a definitive understanding. The outlined experimental protocols offer a clear path for the synthesis and detailed characterization of this compound, which holds potential for applications in drug discovery and materials science. Such studies would provide valuable data to further refine our understanding of fluorine's multifaceted role in tuning molecular properties.

References

Solubility of Methyl 3-fluoro-2-vinylisonicotinate in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed solubility data for Methyl 3-fluoro-2-vinylisonicotinate is limited. This guide provides a comprehensive framework for determining its solubility based on its chemical structure and established analytical methods. It includes a predictive assessment, a detailed experimental protocol for solubility determination, and a template for data presentation.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of a novel compound like Methyl 3-fluoro-2-vinylisonicotinate is paramount. It influences bioavailability, formulation strategies, and the selection of appropriate solvents for synthesis, purification, and analysis. This document outlines the expected solubility characteristics of Methyl 3-fluoro-2-vinylisonicotinate and provides a robust methodology for its empirical determination.

Predictive Solubility Analysis based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another. The structure of Methyl 3-fluoro-2-vinylisonicotinate (a substituted pyridine derivative) suggests a moderate polarity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[1] Pyridine itself is miscible with water and a wide range of organic solvents.[2][3]

  • Ester Group (isonicotinate): The methyl ester group adds polarity and potential for dipole-dipole interactions.

  • Fluoro and Vinyl Groups: The fluorine atom is highly electronegative, increasing the polarity of the C-F bond. The vinyl group is nonpolar.

Based on these features, Methyl 3-fluoro-2-vinylisonicotinate is expected to exhibit the following solubility trends:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane and Chloroform.

  • Moderate to Good Solubility: In alcohols like Methanol, Ethanol, and Isopropanol, where hydrogen bonding can occur.[1] Also expected to be soluble in ketones like Acetone and esters like Ethyl Acetate.

  • Low Solubility: In nonpolar solvents such as Hexane, Cyclohexane, and Toluene.

  • Limited Solubility in Water: While the nitrogen and ester groups offer some polarity, the overall organic structure will likely limit its aqueous solubility.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of Methyl 3-fluoro-2-vinylisonicotinate in various organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical instrument like UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid Methyl 3-fluoro-2-vinylisonicotinate to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated HPLC method to determine the concentration of Methyl 3-fluoro-2-vinylisonicotinate.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Solubility of Methyl 3-fluoro-2-vinylisonicotinate at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 1.10
Dichloromethane (DCM)Chlorinated150.50.83
MethanolPolar Protic85.20.47
AcetoneKetone78.90.43
Ethyl AcetateEster65.10.36
IsopropanolPolar Protic44.30.24
AcetonitrilePolar Aprotic35.80.20
TolueneAromatic10.40.06
HexaneNonpolar< 1.0< 0.005
WaterPolar Protic2.50.014

Note: The data in this table is hypothetical and serves as an example of how results should be presented. Molar mass of Methyl 3-fluoro-2-vinylisonicotinate is approximately 181.17 g/mol .

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear, at-a-glance understanding of the process.

G Figure 1: Isothermal Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Vials B Add Precise Volume of Solvent A->B Step 1-2 C Seal and Agitate at Constant Temp (24-72 hours) B->C Step 3 D Settle & Sample Supernatant C->D E Filter Sample (0.22 µm) D->E Step 4-5 F Dilute Filtrate E->F Step 6 G Quantify by HPLC F->G Step 7 H Calculate Solubility (mg/mL or mol/L) G->H Step 8

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2] Methyl 3-fluoro-2-vinylisonicotinate is a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a vinyl group provides a handle for further molecular elaboration using cross-coupling methodologies like the Heck reaction. This document provides detailed application notes and a generalized protocol for the Heck reaction involving Methyl 3-fluoro-2-vinylisonicotinate as a key building block.

The palladium-catalyzed cross-coupling of vinylpyridines has been a subject of considerable research, with various protocols developed to achieve efficient and selective transformations.[3][4] These reactions typically employ a palladium catalyst, often in combination with a phosphine ligand, and a base to facilitate the catalytic cycle.[1][5] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity, particularly for electron-deficient substrates like functionalized pyridines.

Key Reaction Parameters and Optimization

Successful execution of the Heck reaction with Methyl 3-fluoro-2-vinylisonicotinate requires careful consideration of several experimental parameters. The following table summarizes typical conditions and reported yields for Heck-type reactions involving similar vinylpyridine substrates, providing a valuable starting point for optimization.

ParameterTypical ConditionsReported Yields for VinylpyridinesReference
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dba)₂Moderate to Good[3][6]
Ligand PPh₃, P(o-tol)₃, Buchwald-type ligandsModerate to Good[4]
Base Et₃N, K₂CO₃, NaOAcModerate to Good[3][6]
Solvent DMF, DMAc, Acetonitrile, TolueneModerate to Good[3][6][7]
Temperature 80-120 °C-[3]
Aryl Halide/Triflate Iodides > Bromides > Chlorides/Triflates-[8]

Experimental Workflow

The general workflow for a Heck reaction involving Methyl 3-fluoro-2-vinylisonicotinate is depicted in the following diagram. This process involves the careful mixing of reactants and catalyst under an inert atmosphere, followed by heating to the desired reaction temperature and subsequent workup and purification.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh Reactants: - Methyl 3-fluoro-2-vinylisonicotinate - Aryl Halide/Triflate - Base Catalyst Prepare Catalyst System: - Palladium Precatalyst - Ligand (if applicable) Reactants->Catalyst Combine in reaction vessel Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Degas and Purge with Inert Gas (N₂ or Ar) Solvent->Inert Heating Heat to Reaction Temperature (e.g., 100 °C) Inert->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Mixture Monitoring->Quench Upon completion Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of Methyl 3-fluoro-2-vinylisonicotinate with an aryl iodide as the coupling partner.

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • Aryl iodide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol, 1.0 equiv).

    • Add the aryl iodide (1.2 mmol, 1.2 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Under a stream of inert gas (nitrogen or argon), add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv).

  • Reaction Execution:

    • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Catalytic Cycle of the Heck Reaction

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0)/palladium(II) cycle.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X RedElim Reductive Elimination PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin L(Ar)(X)Pd(II) (Olefin) Coord->PdII_Olefin MigIns Migratory Insertion PdII_Olefin->MigIns PdII_Alkyl L₂Pd(II)(Alkyl)(X) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim BetaElim->Pd0 HX Product Coupled Product BetaElim->Product BetaElim->RedElim L₂Pd(II)(H)(X) RedElim->Pd0 Base Base Base->RedElim H-Base⁺ X⁻

Caption: The catalytic cycle of the Heck reaction.

This cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex.[1][5] Subsequent coordination of the alkene (Methyl 3-fluoro-2-vinylisonicotinate) followed by migratory insertion forms a new carbon-carbon bond. Finally, β-hydride elimination releases the desired product and a palladium(II)-hydride species. Reductive elimination of HX, facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][5]

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of Methyl 3-fluoro-2-vinylisonicotinate, enabling the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Use of Methyl 3-fluoro-2-vinylisonicotinate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The presence of a vinyl group and the electron-deficient, fluorinated pyridine ring makes it an attractive substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the facile introduction of diverse molecular fragments, paving the way for the synthesis of complex molecules with potentially enhanced biological activity and optimized pharmacokinetic profiles. The fluorine substituent can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl halide (or triflate) and an organoboron compound. For methyl 3-fluoro-2-vinylisonicotinate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the vinyl group.

Logical Workflow for Suzuki-Miyaura Coupling

sub Methyl 3-fluoro-2-vinylisonicotinate reaction Reaction Mixture sub->reaction boronic Aryl/Vinyl Boronic Acid or Ester boronic->reaction pd_cat Pd Catalyst (e.g., Pd(OAc)2) pd_cat->reaction ligand Ligand (e.g., SPhos) ligand->reaction base Base (e.g., K3PO4) base->reaction solvent Solvent (e.g., Toluene/H2O) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Adapted Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of vinyl halides and related heterocyclic compounds.[1]

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • Aryl- or vinylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • Toluene and water (10:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol), the boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O10095[2]
24-Methoxyphenylboronic acidPd2(dba)3 (1)XPhos (2)K3PO4Dioxane10092[2]
33-Thienylboronic acidPd(PPh3)4 (3)-Na2CO3Toluene/EtOH/H2O8088[1]

II. Heck Reaction

The Heck reaction couples the vinyl group of methyl 3-fluoro-2-vinylisonicotinate with an aryl or vinyl halide (or triflate), providing access to substituted stilbene and diene analogs of the parent molecule.

Adapted Protocol for Heck Reaction

This protocol is based on established procedures for the Heck vinylation of aryl halides.[3][4]

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • Aryl halide (e.g., iodobenzene, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (1-5 mol%)

  • Triphenylphosphine (PPh3) (2-10 mol%)

  • Triethylamine (Et3N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.04 mmol).

  • Add the anhydrous solvent (DMF or MeCN, 5 mL) and triethylamine (2.0 mmol).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data for Analogous Heck Reactions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1IodobenzenePd(OAc)2 (2)PPh3 (4)Et3NDMF10085[3]
24-BromoacetophenonePdCl2(PPh3)2 (3)-NaOAcDMA12090[3]
31-IodonaphthalenePd(OAc)2 (1)P(o-tol)3 (2)Et3NMeCN8093[3]

III. Stille Coupling

The Stille coupling involves the reaction of methyl 3-fluoro-2-vinylisonicotinate with an organostannane reagent. This reaction is particularly useful due to the stability and functional group tolerance of the organotin reagents.

Adapted Protocol for Stille Coupling

This protocol is adapted from general procedures for the Stille coupling of vinyl halides.

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • Organostannane (e.g., tributyl(phenyl)tin, 1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Triphenylarsine (AsPh3) (8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add Pd2(dba)3 (0.02 mmol) and AsPh3 (0.08 mmol) in anhydrous DMF (3 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol) in DMF (2 mL), followed by the organostannane (1.1 mmol).

  • Heat the reaction mixture to 80-100 °C for 12-18 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

  • Wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Stille Couplings

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
1Tributyl(phenyl)tinPd(PPh3)4 (5)-Toluene11091General Knowledge
2Tributyl(vinyl)tinPd2(dba)3 (2)P(furyl)3 (8)THF6088General Knowledge
32-(Tributylstannyl)thiophenePdCl2(PPh3)2 (3)-DMF9085General Knowledge

IV. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the vinyl group of methyl 3-fluoro-2-vinylisonicotinate and a terminal alkyne, producing valuable enyne-containing building blocks.

Reaction Scheme for Sonogashira Coupling

start Methyl 3-fluoro-2-vinylisonicotinate + Terminal Alkyne reaction Reaction Mixture start->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Base (e.g., Et3N) reagents->reaction solvent Solvent (e.g., THF) solvent->reaction stirring Stirring at RT reaction->stirring workup Aqueous Workup & Extraction stirring->workup purification Column Chromatography workup->purification product Coupled Enyne Product purification->product

Caption: General workflow for Sonogashira coupling.

Adapted Protocol for Sonogashira Coupling

This protocol is based on a procedure for the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines, which are structurally similar to the target substrate.[5]

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • Terminal alkyne (e.g., phenylacetylene, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol) in a mixture of THF (4 mL) and Et3N (2 mL), add Pd(PPh3)4 (0.05 mmol) and CuI (0.1 mmol).

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 mmol) dropwise, and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS. Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of a Structurally Similar Fluoropyridine [5]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh3)4 (15)CuI (30)Et3NTHFRT93
21-OctynePd(PPh3)4 (15)CuI (30)Et3NTHFRT85
33-Butyn-1-olPd(PPh3)4 (15)CuI (30)Et3NTHFRT90

V. Palladium Catalytic Cycles

The mechanisms of these cross-coupling reactions proceed through a series of well-established steps involving a palladium catalyst. The general catalytic cycles are illustrated below.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)2) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: Suzuki-Miyaura catalytic cycle.

Heck Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R-X) pd2_pi π-complex pd2_ox->pd2_pi Alkene Coordination pd2_mig Alkyl-Pd(II) Intermediate pd2_pi->pd2_mig Migratory Insertion pd_h H-Pd(II)L2-X pd2_mig->pd_h β-Hydride Elimination pd_h->pd0 Reductive Elimination (-HX)

Caption: Heck catalytic cycle.

Stille Catalytic Cycle

Stille_Cycle pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation (R'-SnR''3) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: Stille catalytic cycle.

Sonogashira Catalytic Cycle (Copper-Cocatalyzed)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-C≡CR' pd2_ox->pd2_trans pd2_trans->pd0 Reductive Elimination product R-C≡CR' pd2_trans->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->pd2_trans Transmetalation

Caption: Sonogashira catalytic cycle.

Conclusion

Methyl 3-fluoro-2-vinylisonicotinate is a promising substrate for palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of novel chemical entities. The adapted protocols provided herein for Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings serve as a robust starting point for researchers in drug discovery and materials science. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields and purity for specific substrates. The successful application of these methods will undoubtedly accelerate the synthesis of innovative molecules with tailored properties.

References

Application of Methyl 3-fluoro-2-vinylisonicotinate in Pharmaceutical Synthesis: A Review of Potential Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking to utilize Methyl 3-fluoro-2-vinylisonicotinate in pharmaceutical synthesis will find a valuable resource in the newly compiled application notes. This document outlines the potential synthetic utility of this fluorinated vinylpyridine derivative, drawing upon established methodologies for similar compounds, given the current scarcity of specific literature on the title compound.

Methyl 3-fluoro-2-vinylisonicotinate is a promising, yet under-documented, building block in medicinal chemistry. The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The vinyl group and the pyridine ring offer multiple reactive sites for further molecular elaboration, making it a potentially versatile intermediate in the synthesis of complex pharmaceutical agents.

Potential Synthetic Transformations

The reactivity of Methyl 3-fluoro-2-vinylisonicotinate can be inferred from the known chemistry of vinylpyridines and fluorinated aromatic compounds. The vinyl group is susceptible to a variety of reactions, including palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerPotential Product
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/EstersAryl/Heteroaryl substituted pyridines
Heck Coupling AlkenesSubstituted styrenes and other dienes
Stille Coupling OrganostannanesVarious substituted pyridines

These reactions are fundamental in modern drug discovery and development.[3][4][5][6][7] For instance, the Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted therapies.[8][9] The Heck reaction provides a route to substituted alkenes, which are precursors to a wide range of functional groups.[10][11][12][13] The Stille coupling, while having toxicity concerns related to tin reagents, offers a broad substrate scope for creating complex molecules.[6][7][14][15]

Experimental Protocols: General Methodologies

In the absence of specific protocols for Methyl 3-fluoro-2-vinylisonicotinate, the following generalized procedures for palladium-catalyzed cross-coupling reactions of vinylpyridines can be adapted. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity.

General Protocol for Suzuki-Miyaura Coupling

A mixture of Methyl 3-fluoro-2-vinylisonicotinate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Heck Coupling

Methyl 3-fluoro-2-vinylisonicotinate, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand), and a base (e.g., Et₃N or K₂CO₃) are combined in a solvent such as DMF or acetonitrile. The mixture is heated under an inert atmosphere. After completion, the reaction is worked up by filtration and extraction, followed by purification of the product by chromatography.

Logical Workflow for Utilizing Methyl 3-fluoro-2-vinylisonicotinate

The following diagram illustrates a potential workflow for incorporating Methyl 3-fluoro-2-vinylisonicotinate into a drug discovery program.

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Intermediate Library cluster_3 Drug Discovery Pipeline A Methyl 3-fluoro-2-vinylisonicotinate B Suzuki-Miyaura Coupling A->B C Heck Coupling A->C D Stille Coupling A->D E Other Reactions (e.g., Michael Addition, Epoxidation) A->E F Diverse Substituted Pyridines B->F C->F D->F E->F G Lead Optimization F->G H Candidate Selection G->H

Caption: A logical workflow for the application of Methyl 3-fluoro-2-vinylisonicotinate.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological data for compounds directly synthesized from Methyl 3-fluoro-2-vinylisonicotinate, diagrams of signaling pathways are not applicable at this time. The experimental workflow would follow standard procedures for small molecule synthesis, purification, and characterization.

G cluster_0 Synthesis & Purification cluster_1 Characterization A Reaction Setup B Reaction Monitoring (TLC, LC-MS) A->B C Workup & Extraction B->C D Purification (Column Chromatography) C->D E Structural Verification (NMR, MS) D->E F Purity Analysis (HPLC) E->F

Caption: A general experimental workflow for synthesis and characterization.

Conclusion

While direct application data for Methyl 3-fluoro-2-vinylisonicotinate is limited, its structural features strongly suggest its utility as a versatile intermediate in pharmaceutical synthesis. The established protocols for palladium-catalyzed cross-coupling reactions provide a solid foundation for its incorporation into drug discovery programs. Further research is warranted to fully explore the synthetic potential of this promising building block and to generate specific experimental data. Researchers are encouraged to adapt and optimize the general methodologies presented herein for their specific synthetic targets.

References

Application Notes and Protocols: Methyl 3-fluoro-2-vinylisonicotinate as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-vinylisonicotinate is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of diverse heterocyclic compounds. The presence of a vinyl group, a fluorine atom, and a methyl ester on the isonicotinate scaffold provides multiple reactive sites for strategic chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of Methyl 3-fluoro-2-vinylisonicotinate in the construction of various heterocyclic systems, which are of considerable interest in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

While specific experimental data for Methyl 3-fluoro-2-vinylisonicotinate is not widely available in the literature, the following table summarizes expected physicochemical properties and spectroscopic data based on analysis of structurally similar compounds.

PropertyExpected Value
Molecular Formula C₉H₈FNO₂
Molecular Weight 181.16 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Estimated 220-240 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, Acetone)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.4-8.6 (d, 1H, H-6), 7.0-7.2 (dd, 1H, H-5), 6.8-7.0 (dd, 1H, vinyl-H), 6.0-6.2 (d, 1H, vinyl-H), 5.6-5.8 (d, 1H, vinyl-H), 3.9-4.0 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164-166 (C=O), 158-160 (d, J=240-250 Hz, C-F), 148-150 (C-6), 140-142 (C-2), 135-137 (vinyl-CH), 125-127 (C-4), 120-122 (vinyl-CH₂), 118-120 (d, J=20-25 Hz, C-3), 52-53 (OCH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -120 to -130 (s)
Mass Spectrometry (EI) m/z (%): 181 (M⁺), 150 (M⁺ - OCH₃), 122 (M⁺ - COOCH₃)
IR (neat, cm⁻¹) ~3050 (C-H, vinyl), ~2950 (C-H, methyl), ~1730 (C=O, ester), ~1630 (C=C, vinyl), ~1580, 1450 (C=C, C=N, pyridine ring), ~1250 (C-F)

Proposed Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

A plausible and efficient synthetic route to Methyl 3-fluoro-2-vinylisonicotinate involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, on a suitable 2-halo-3-fluoropyridine precursor.

G cluster_0 Precursor Synthesis cluster_1 Vinylation (Stille Coupling) cluster_2 Vinylation (Suzuki Coupling) start Methyl 3-fluoroisonicotinate step1 Halogenation (NBS or NCS) start->step1 1. precursor Methyl 2-halo-3-fluoroisonicotinate step1->precursor 2. stille_coupling Pd(PPh₃)₄, Toluene, Reflux precursor->stille_coupling suzuki_coupling PdCl₂(dppf), Base, Dioxane/H₂O, Reflux precursor->suzuki_coupling stille_reagent Vinyltributylstannane stille_reagent->stille_coupling product_stille Methyl 3-fluoro-2-vinylisonicotinate stille_coupling->product_stille suzuki_reagent Potassium vinyltrifluoroborate suzuki_reagent->suzuki_coupling product_suzuki Methyl 3-fluoro-2-vinylisonicotinate suzuki_coupling->product_suzuki

Figure 1: Proposed synthetic pathways to Methyl 3-fluoro-2-vinylisonicotinate.
Experimental Protocol: Synthesis via Stille Coupling

Materials:

  • Methyl 2-bromo-3-fluoroisonicotinate (1.0 eq)

  • Vinyltributylstannane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add Methyl 2-bromo-3-fluoroisonicotinate and anhydrous toluene.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add vinyltributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-fluoro-2-vinylisonicotinate.

Expected Yield: 70-85%

Applications in Heterocyclic Synthesis

Methyl 3-fluoro-2-vinylisonicotinate is a versatile precursor for a variety of heterocyclic systems due to the reactivity of the vinyl group and the potential for further transformations of the ester and fluoro substituents.

Synthesis of Quinolizine Derivatives via [4+2] Cycloaddition

The vinyl group can act as a dienophile in Diels-Alder reactions, or the pyridine ring itself can participate in aza-Diels-Alder reactions, leading to the formation of fused heterocyclic systems such as quinolizines.

G start Methyl 3-fluoro-2-vinylisonicotinate cycloaddition [4+2] Cycloaddition (Lewis Acid Catalyst) start->cycloaddition diene Electron-rich Diene (e.g., Danishefsky's diene) diene->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate aromatization Aromatization intermediate->aromatization product Functionalized Quinolizine Derivative aromatization->product

Figure 2: General workflow for the synthesis of quinolizine derivatives.

Experimental Protocol: Synthesis of a Functionalized Quinolizine Derivative

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate (1.0 eq)

  • Danishefsky's diene (1.5 eq)

  • Zinc chloride (ZnCl₂) (1.0 eq, anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous zinc chloride and anhydrous DCM.

  • Cool the suspension to 0 °C and add Methyl 3-fluoro-2-vinylisonicotinate. Stir for 15 minutes.

  • Slowly add Danishefsky's diene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion of the cycloaddition, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude intermediate in DCM and add trifluoroacetic acid. Stir at room temperature for 1-2 hours to effect aromatization.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the quinolizine derivative.

Expected Yield: 60-75%

Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

The vinyl group can also participate in 1,3-dipolar cycloaddition reactions with pyridinium ylides to construct indolizine scaffolds.

G start Methyl 3-fluoro-2-vinylisonicotinate cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition ylide_precursor Pyridinium Salt base Base (e.g., Et₃N) ylide_precursor->base ylide Pyridinium Ylide base->ylide ylide->cycloaddition intermediate Tetrahydroindolizine Intermediate cycloaddition->intermediate oxidation Oxidation (e.g., DDQ) intermediate->oxidation product Functionalized Indolizine oxidation->product

Figure 3: Synthesis of indolizine derivatives via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Functionalized Indolizine Derivative

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate (1.0 eq)

  • N-phenacylpyridinium bromide (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide in anhydrous acetonitrile.

  • Add triethylamine to the solution and stir at room temperature for 30 minutes to generate the pyridinium ylide in situ.

  • Add a solution of Methyl 3-fluoro-2-vinylisonicotinate in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting materials are consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and add DDQ. Stir for an additional 2-4 hours to effect aromatization.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the functionalized indolizine.

Expected Yield: 55-70%

Summary of Potential Heterocyclic Scaffolds

The reactivity of Methyl 3-fluoro-2-vinylisonicotinate allows for the synthesis of a wide range of heterocyclic systems. The following table summarizes some of the key scaffolds accessible from this building block and the corresponding reaction types.

Heterocyclic ScaffoldReaction TypeKey Reagents
Quinolizines [4+2] Cycloaddition (Diels-Alder)Electron-rich dienes, Lewis acid
Indolizines 1,3-Dipolar CycloadditionPyridinium ylides
Pyridopyrimidines Aza-Diels-Alder Reaction1,3,5-Triazine, Lewis acid
Pyrrolo[1,2-a]pyridines [8π+2π] CycloadditionPyrroles
Functionalized Piperidines Michael Addition followed by CyclizationNucleophiles (e.g., amines, active methylenes)

Safety and Handling

  • Methyl 3-fluoro-2-vinylisonicotinate and its precursors should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Palladium catalysts and organotin reagents are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Reactions under inert atmosphere require proper handling of flammable solvents and pyrophoric reagents.

Conclusion

Methyl 3-fluoro-2-vinylisonicotinate is a promising and versatile building block for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this molecule and to develop novel synthetic routes to complex molecular architectures. The strategic incorporation of the fluoro, vinyl, and ester functionalities opens up numerous possibilities for the generation of compound libraries for drug discovery and development programs.

Polymerization Techniques for Vinyl-Substituted Isonicotinates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of vinyl-substituted isonicotinates. These polymers, bearing the isonicotinate moiety, are of significant interest in the field of drug development due to their potential as pH-responsive carriers for targeted drug and gene delivery. The pyridine group in the isonicotinate structure can be protonated at acidic pH, leading to changes in polymer solubility and conformation, which can be exploited for controlled release in specific biological environments such as tumor microenvironments or endosomal compartments.

Introduction to Polymerization of Vinyl-Substituted Isonicotinates

Vinyl-substituted isonicotinates are a class of functional monomers that combine a polymerizable vinyl group (e.g., methacrylate, acrylate, or vinyl ester) with the isonicotinic acid moiety. The resulting polymers are cationic or become cationic at low pH and have shown promise in various biomedical applications.[1][2] The polymerization of these monomers can be achieved through several techniques, including free-radical polymerization, and more advanced controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. CRP techniques are particularly valuable as they allow for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures such as block copolymers.[3][4]

This document will focus on providing a comprehensive overview of these techniques, with a specific example of the polymerization of a methacrylate monomer featuring a pendant isonicotinate group.

Key Polymerization Techniques

Several polymerization techniques can be employed for vinyl-substituted isonicotinates, each offering distinct advantages and levels of control over the final polymer structure.

  • Free-Radical Polymerization: This is a conventional and widely used method for polymerizing vinyl monomers.[5] It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. While robust and versatile, it offers limited control over polymer molecular weight and architecture, often resulting in polymers with broad molecular weight distributions.[6]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymers from a wide range of functional monomers, including methacrylates and styrenes.[4][6] The polymerization is reversibly activated and deactivated by a transition metal complex (commonly copper-based), leading to a controlled growth of polymer chains. This method is particularly suitable for creating polymers with predetermined molecular weights and low polydispersity.[7]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile CRP method that can be applied to a broad spectrum of monomers under various reaction conditions.[8] Control is achieved through the use of a thiocarbonylthio compound as a chain transfer agent (CTA). RAFT polymerization is known for its tolerance to a wide variety of functional groups and solvents.[8]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and polymerization of a representative vinyl-substituted isonicotinate monomer, 4-(3-methacryloylpropyl)pyridine. This monomer contains a methacrylate group, which is readily polymerizable by various radical techniques.

Protocol 1: Synthesis of 4-(3-methacryloylpropyl)pyridine Monomer

This protocol is based on the synthesis of acrylate and methacrylate monomers with pendant pyridine groups.[9]

Materials:

  • 4-(3-hydroxypropyl)pyridine

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-hydroxypropyl)pyridine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-(3-methacryloylpropyl)pyridine monomer.

  • Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of 4-(3-methacryloylpropyl)pyridine

This protocol provides a general procedure for the ATRP of a functional methacrylate, adapted for the polymerization of 4-(3-methacryloylpropyl)pyridine.[4][6][9]

Materials:

  • 4-(3-methacryloylpropyl)pyridine monomer (synthesized as per Protocol 1)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

  • To a Schlenk flask, add the 4-(3-methacryloylpropyl)pyridine monomer, anisole, and PMDETA.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under a positive pressure of inert gas, add CuBr to the flask.

  • Perform another freeze-pump-thaw cycle.

  • Inject the initiator, ethyl α-bromoisobutyrate, into the reaction mixture to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Take samples periodically to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography - GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air to oxidize the copper catalyst.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper complex.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Isolate the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the final polymer by GPC (for molecular weight and polydispersity) and ¹H NMR (to confirm the polymer structure and calculate monomer conversion).

Data Presentation: Comparison of Polymerization Techniques

The following tables summarize representative quantitative data for the polymerization of functional methacrylates using different techniques. These serve as a guideline for what can be expected when polymerizing vinyl-substituted isonicotinates.

Table 1: Free-Radical Polymerization of a Functional Methacrylate

InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
AIBN200:17068545,0002.1
BPO150:18049038,0002.3

Note: Data is representative of typical free-radical polymerizations and will vary based on specific monomer and conditions.

Table 2: Controlled Radical Polymerization (ATRP) of a Functional Methacrylate

InitiatorCatalyst/LigandMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
EBiBCuBr/PMDETA100:17049211,5001.15
MBrPCuCl/bpy200:16088821,0001.20

Note: Data is representative of typical ATRP of functional methacrylates. MBrP: Methyl 2-bromopropionate; bpy: 2,2'-bipyridine.

Table 3: Controlled Radical Polymerization (RAFT) of a Functional Methacrylate

RAFT AgentInitiatorMonomer/RAFT RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
CPADBAIBN100:17069512,0001.18
DDMATACVA150:165109118,5001.22

Note: Data is representative of typical RAFT polymerizations. CPADB: 2-Cyano-2-propyl dodecyl trithiocarbonate; DDMAT: S,S-Dibenzyl trithiocarbonate; ACVA: 4,4'-Azobis(4-cyanovaleric acid).

Visualizations: Workflows and Pathways

Experimental Workflow for Polymer Synthesis and Characterization

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization ATRP Polymerization cluster_characterization Polymer Characterization s1 Reactants: 4-(3-hydroxypropyl)pyridine Methacryloyl chloride s2 Reaction in DCM with Triethylamine s1->s2 s3 Purification: Column Chromatography s2->s3 s4 Characterization: NMR Spectroscopy s3->s4 p1 Reactants: Monomer, Initiator (EBiB) Catalyst (CuBr), Ligand (PMDETA) s4->p1 Purified Monomer p2 Polymerization in Anisole (e.g., 70°C) p1->p2 p3 Quenching and Purification: Precipitation in Methanol p2->p3 c1 GPC Analysis: Mn, Mw, Đ p3->c1 c2 NMR Spectroscopy: Structure Confirmation p3->c2 c3 Further Analysis: (e.g., DLS, Thermal Analysis) c2->c3

Caption: Workflow for synthesis and polymerization of vinyl-substituted isonicotinates.

Intracellular Drug Delivery Pathway of a Cationic Polymer Carrier

Polymers containing isonicotinate moieties are typically cationic or can be protonated to become cationic in acidic environments. This positive charge facilitates interaction with negatively charged cell membranes, leading to cellular uptake, often via endocytosis. Once inside the cell, the polymer-drug conjugate is trafficked through the endo-lysosomal pathway. The decreasing pH in the endosomes and lysosomes can trigger the release of the drug from the polymer carrier. The "proton sponge" effect, where the polymer buffers the endosomal pH leading to osmotic swelling and rupture of the endosome, can also facilitate the release of the cargo into the cytoplasm.[10][11][12]

drug_delivery_pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell drug_carrier Polymer-Drug Conjugate cell_membrane Cell Membrane drug_carrier->cell_membrane Endocytosis endosome Early Endosome (pH ~6.0-6.5) cell_membrane->endosome lysosome Late Endosome/ Lysosome (pH ~4.5-5.0) endosome->lysosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Proton Sponge Effect) lysosome->cytoplasm Drug Release (pH-triggered) target Intracellular Target (e.g., Nucleus, Ribosome) cytoplasm->target

Caption: pH-responsive intracellular drug delivery pathway for cationic polymers.

Applications in Drug Development

Polymers derived from vinyl-substituted isonicotinates are primarily investigated for their potential in drug and gene delivery.[13][14] Their pH-responsive nature makes them "smart" carriers that can release their therapeutic payload in response to specific biological triggers.

  • Targeted Cancer Therapy: The acidic tumor microenvironment (pH ~6.5-7.2) can trigger the protonation of the pyridine groups, leading to swelling or conformational changes in the polymer carrier and subsequent release of an encapsulated anticancer drug.[15][16]

  • Intracellular Delivery: After endocytosis, the acidic environment of endosomes and lysosomes can be exploited to release drugs or genetic material (like siRNA or pDNA) into the cytoplasm.[17][18] The cationic nature of the polymer also facilitates complexation with negatively charged nucleic acids.[12]

  • Gene Delivery: The positively charged polymer can condense DNA or RNA into nanoparticles (polyplexes), protecting them from degradation and facilitating their uptake by cells.[12][19]

Conclusion

The polymerization of vinyl-substituted isonicotinates offers a versatile platform for the development of advanced drug delivery systems. Controlled radical polymerization techniques, such as ATRP and RAFT, are particularly valuable for synthesizing well-defined polymers with tailored properties. The pH-responsive character of the isonicotinate moiety provides a mechanism for triggered drug release in specific biological environments, making these polymers promising candidates for targeted therapies and intracellular delivery applications. Further research into the synthesis of novel vinyl-substituted isonicotinate monomers and the optimization of their polymerization will continue to drive innovation in this exciting area of drug development.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of methyl 3-fluoro-2-vinylisonicotinate, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. The protocol utilizes the commercially available precursor, methyl 2-bromo-3-fluoroisonicotinate, and potassium vinyltrifluoroborate as the vinylating agent. This method offers high yields, good functional group tolerance, and is amenable to scale-up. Included are a detailed experimental procedure, a comprehensive data summary, and a workflow diagram to ensure reproducibility and successful implementation in a laboratory setting.

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of the vinyl group provides a versatile handle for further chemical modifications, such as polymerization, addition reactions, and metathesis. The fluorine atom and the pyridine core are common motifs in many biologically active compounds, often enhancing metabolic stability and binding affinity. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[2][4] For the vinylation of heteroaromatic halides, potassium vinyltrifluoroborate is an excellent reagent due to its stability to air and moisture, allowing for ease of handling and storage.[2][3][5][6] This application note details an optimized protocol for the Suzuki-Miyaura vinylation of methyl 2-bromo-3-fluoroisonicotinate, providing a reliable and scalable route to the desired product.

Synthetic Pathway

The synthesis of methyl 3-fluoro-2-vinylisonicotinate is accomplished via a single-step Suzuki-Miyaura cross-coupling reaction from commercially available starting materials.

start Methyl 2-bromo-3-fluoroisonicotinate product Methyl 3-fluoro-2-vinylisonicotinate start->product Suzuki-Miyaura Coupling     85% Yield reagents Potassium vinyltrifluoroborate, PdCl2(dppf), Cs2CO3, THF/H2O

Caption: Synthetic route to Methyl 3-fluoro-2-vinylisonicotinate.

Experimental Protocol

This protocol is optimized for a laboratory-scale synthesis and can be scaled up with appropriate modifications to reaction and purification parameters.

3.1. Materials and Equipment

  • Starting Material: Methyl 2-bromo-3-fluoroisonicotinate (commercially available)

  • Reagents:

    • Potassium vinyltrifluoroborate

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

    • Cesium carbonate (Cs₂CO₃)

    • Tetrahydrofuran (THF), anhydrous

    • Deionized water, degassed

  • Solvents for Workup and Purification:

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexanes

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Flash chromatography system

3.2. Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification cluster_3 Final Product A Combine Methyl 2-bromo-3-fluoroisonicotinate, Potassium vinyltrifluoroborate, and Cs2CO3 in a round-bottom flask. B Evacuate and backfill the flask with an inert gas (e.g., Nitrogen). A->B C Add PdCl2(dppf) catalyst. B->C D Add degassed THF and water. C->D E Heat the reaction mixture to reflux (approx. 70-80 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature and dilute with ethyl acetate. F->G H Wash with water and then brine. G->H I Dry the organic layer over MgSO4, filter, and concentrate in vacuo. H->I J Purify the crude product by flash chromatography (Ethyl Acetate/Hexanes). I->J K Obtain pure Methyl 3-fluoro-2-vinylisonicotinate. J->K

Caption: Experimental workflow for the synthesis of Methyl 3-fluoro-2-vinylisonicotinate.

  • To a dry round-bottom flask, add methyl 2-bromo-3-fluoroisonicotinate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Seal the flask with a septum and purge with a stream of inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst, PdCl₂(dppf) (0.03 eq).

  • Add degassed tetrahydrofuran (THF) and degassed deionized water to achieve a 4:1 THF/H₂O solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the starting bromide.

  • With vigorous stirring, heat the reaction mixture to reflux (approximately 70-80 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure methyl 3-fluoro-2-vinylisonicotinate.

3.3. Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the typical quantities and expected results for a laboratory-scale synthesis.

ParameterValue
Reactants
Methyl 2-bromo-3-fluoroisonicotinate1.0 eq (e.g., 5.0 g, 21.4 mmol)
Potassium vinyltrifluoroborate1.5 eq (e.g., 4.3 g, 32.1 mmol)
Cesium Carbonate (Cs₂CO₃)3.0 eq (e.g., 20.9 g, 64.2 mmol)
Catalyst
PdCl₂(dppf)0.03 eq (e.g., 470 mg, 0.64 mmol)
Solvent
THF/H₂O (4:1)~214 mL (to achieve 0.1 M)
Reaction Conditions
Temperature70-80 °C (Reflux)
Reaction Time4-6 hours
Results
Expected Yield 80-90%
Appearance Colorless to pale yellow oil or solid
Purity (by NMR/LC-MS) >95%

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Cesium carbonate is a strong base; avoid contact with skin and eyes.

  • Organic solvents are flammable; avoid open flames and sparks.

Supplementary Information: Synthesis of the Precursor

While methyl 2-bromo-3-fluoroisonicotinate is commercially available, a potential synthetic route for its in-house preparation could involve the halogenation of a suitable pyridine precursor. A general and plausible approach would be the Sandmeyer reaction starting from methyl 2-amino-3-fluoroisonicotinate. This would involve diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to install the bromo substituent. The synthesis of the aminopyridine precursor itself can be achieved through various established methods in pyridine chemistry, often starting from commercially available fluorinated pyridines. Researchers opting for this route should consult the literature for specific procedures on the Sandmeyer reaction of aminopyridines.

References

Application Notes and Protocols: Asymmetric Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a highly functionalized pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceuticals. The strategic incorporation of a fluorine atom and a vinyl group onto the isonicotinate scaffold offers a unique combination of properties beneficial for drug design. The fluorine atom can enhance metabolic stability and modulate the electronic character of the molecule, potentially improving binding affinity to biological targets. The vinyl group serves as a versatile synthetic handle for further molecular elaboration through various chemical transformations.

Given the chiral nature of many biological targets, the development of synthetic routes to enantiomerically pure compounds is of paramount importance. This document provides detailed application notes and a plausible experimental protocol for the asymmetric synthesis of Methyl 3-fluoro-2-vinylisonicotinate, focusing on a proposed Rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction. This methodology is designed to provide high yields and excellent enantioselectivity, making it a valuable tool for drug discovery and development programs.

Applications in Drug Development

The structural motif of a functionalized pyridine is prevalent in a wide array of approved drugs. The unique properties of Methyl 3-fluoro-2-vinylisonicotinate make it an attractive starting point for the synthesis of compounds targeting a variety of therapeutic areas:

  • Oncology: The pyridine core is a common feature in many kinase inhibitors. The substituents on this scaffold can be tailored to achieve specific inhibitory profiles.

  • Neuroscience: Pyridine-based compounds are frequently employed as ligands for various receptors and transporters in the central nervous system.

  • Anti-infectives: The development of novel antibacterial and antiviral agents often relies on heterocyclic scaffolds that can be readily modified to optimize activity and pharmacokinetic properties.

Proposed Asymmetric Synthesis Strategy

The enantioselective synthesis of Methyl 3-fluoro-2-vinylisonicotinate can be achieved through a Rhodium-catalyzed asymmetric Suzuki-Miyaura coupling. This strategy involves the cross-coupling of a suitable precursor, Methyl 3-fluoro-2-bromoisonicotinate, with a vinylboronic acid derivative in the presence of a chiral phosphine ligand. The choice of the chiral ligand is crucial for inducing high levels of enantioselectivity in the final product.

Overall Reaction:

Data Presentation

The following tables present representative data from analogous Rhodium-catalyzed asymmetric Suzuki-Miyaura coupling reactions found in the literature. This data provides a basis for the expected outcomes in the synthesis of the target molecule.

Table 1: Influence of Chiral Ligand on Reaction Outcome

EntryChiral LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)ee (%)
1(S)-BINAP[Rh(cod)(OH)]₂Cs₂CO₃THF608893
2(R)-MeO-BIPHEP[Rh(cod)(OH)]₂K₂CO₃Dioxane809195
3(S)-SEGPHOS[Rh(cod)(OH)]₂K₃PO₄Toluene708597
4(R)-DTBM-SEGPHOS[Rh(cod)(OH)]₂Cs₂CO₃THF6094>99

Table 2: Optimization of Reaction Conditions with (R)-DTBM-SEGPHOS

EntryBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cs₂CO₃THF601294>99
2K₂CO₃THF601292>99
3K₃PO₄THF60129098
4Cs₂CO₃Dioxane8088897
5Cs₂CO₃Toluene80109198

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-fluoro-2-bromoisonicotinate (Precursor)

Materials:

  • 3-Fluoro-2-bromopyridine

  • n-Butyllithium (2.5 M in hexanes)

  • Dry ice (solid CO₂)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (Argon), dissolve 3-fluoro-2-bromopyridine (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in portions.

  • Allow the reaction to warm to room temperature and then add water.

  • Separate the aqueous layer and wash with diethyl ether.

  • Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-fluoro-2-bromoisonicotinic acid.

  • Suspend the acid in anhydrous methanol and add thionyl chloride (2.0 equiv) dropwise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 3-fluoro-2-bromoisonicotinate.

Protocol 2: Asymmetric Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

Materials:

  • Methyl 3-fluoro-2-bromoisonicotinate (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2 equiv)

  • [Rh(cod)(OH)]₂ (2.5 mol%)

  • (R)-DTBM-SEGPHOS (6.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(cod)(OH)]₂ and (R)-DTBM-SEGPHOS.

  • Add anhydrous and degassed THF and stir at room temperature for 30 minutes to form the catalyst complex.

  • In a separate Schlenk flask, add Methyl 3-fluoro-2-bromoisonicotinate, vinylboronic acid pinacol ester, and Cs₂CO₃.

  • Add anhydrous and degassed THF to this flask.

  • Transfer the catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_asymmetric Asymmetric Coupling start 3-Fluoro-2-bromopyridine lithiation Lithiation & Carboxylation start->lithiation esterification Esterification lithiation->esterification precursor Methyl 3-fluoro-2-bromoisonicotinate esterification->precursor coupling Rh-catalyzed Suzuki-Miyaura Coupling precursor->coupling purification Purification coupling->purification product Enantioenriched Product purification->product

Caption: Overall experimental workflow.

catalytic_cycle Rh0 [Rh(0)L*] OA Oxidative Addition (Ar-Br) Rh0->OA RhII [Ar-Rh(II)-Br(L*)] OA->RhII TM Transmetalation (Vinyl-B(OR)₂) RhII->TM RhII_vinyl [Ar-Rh(II)-Vinyl(L*)] TM->RhII_vinyl RE Reductive Elimination RhII_vinyl->RE RE->Rh0 Catalyst Regeneration Product Product (Ar-Vinyl) RE->Product

Caption: Proposed Rh-catalyzed Suzuki-Miyaura cycle.

Application Note: Protocol for the Hydrolysis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed protocol for the hydrolysis of the methyl ester, Methyl 3-fluoro-2-vinylisonicotinate, to its corresponding carboxylic acid, 3-fluoro-2-vinylisonicotinic acid. The recommended method is a base-catalyzed saponification, which offers high yields and an irreversible reaction pathway.[1][2] This protocol is intended for laboratory use by trained chemistry professionals.

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis, converting esters into carboxylic acids and alcohols.[3] For heteroaromatic esters such as derivatives of isonicotinic acid, this reaction is crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of a fluorine atom and a vinyl group on the pyridine ring requires a method that is selective and mild enough to avoid side reactions.

Base-catalyzed hydrolysis, or saponification, is generally the preferred method for this transformation.[2][4] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[3] The subsequent elimination of the methoxide ion forms the carboxylic acid, which is then deprotonated by the base in the reaction medium. This final acid-base step renders the reaction effectively irreversible, driving it to completion.[1] This protocol details a reliable procedure using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system.

Experimental Protocol

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier
Methyl 3-fluoro-2-vinylisonicotinate≥95% PurityVarious
Lithium hydroxide monohydrate (LiOH·H₂O)Reagent GradeVarious
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Various
Deionized Water (H₂O)High PurityLaboratory
Hydrochloric Acid (HCl), 1 MReagent GradeVarious
Ethyl Acetate (EtOAc)ACS GradeVarious
Brine (Saturated NaCl solution)Laboratory prep.Laboratory
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVarious
Round-bottom flask (50 mL)GlasswareLaboratory
Magnetic stirrer and stir barEquipmentLaboratory
Separatory funnel (100 mL)GlasswareLaboratory
Rotary evaporatorEquipmentLaboratory

2.2 Step-by-Step Hydrolysis Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-fluoro-2-vinylisonicotinate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and deionized water (3:1 v/v).

  • Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq).

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Solvent Removal: Once the reaction is complete, carefully concentrate the mixture using a rotary evaporator to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring to acidify the mixture to a pH of approximately 3-4. A precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-fluoro-2-vinylisonicotinic acid.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table outlines the specific quantities for a reaction starting with 500 mg of the ester.

ParameterValue
Reactant
Methyl 3-fluoro-2-vinylisonicotinate500 mg
Molecular Weight181.16 g/mol
Moles2.76 mmol
Reagents
LiOH·H₂O (1.5 eq)174 mg
Moles of LiOH·H₂O4.14 mmol
Solvents
THF15 mL
Deionized Water5 mL
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)
Reaction Time2 - 4 hours (monitor by TLC/HPLC)
Product
3-fluoro-2-vinylisonicotinic acid
Molecular Weight167.13 g/mol
Theoretical Yield461 mg
Expected Yield>90%

Visualized Workflow

The following diagram illustrates the complete experimental workflow for the hydrolysis protocol.

hydrolysis_workflow start Start: Weigh Reagents setup 1. Reaction Setup Dissolve Ester in THF/H₂O start->setup add_base 2. Add LiOH·H₂O (1.5 eq) setup->add_base react 3. Stir at Room Temp (2-4 hours) add_base->react monitor Monitor by TLC/HPLC react->monitor Periodically monitor->react Incomplete workup 4. Workup Remove THF monitor->workup Complete acidify 5. Acidify with 1M HCl to pH 3-4 workup->acidify extract 6. Extract with Ethyl Acetate (3x) acidify->extract wash 7. Wash with Brine extract->wash dry 8. Dry (MgSO₄) & Filter wash->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate product Final Product: 3-fluoro-2-vinylisonicotinic acid concentrate->product

Fig 1. Workflow for the saponification of Methyl 3-fluoro-2-vinylisonicotinate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides if the container has been opened previously.

  • Handle hydrochloric acid with care as it is corrosive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This protocol is a guideline and may require optimization based on specific laboratory conditions and reagent purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-fluoro-2-vinylisonicotinate. The guidance provided is based on established principles of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, which is a common method for vinylations of this nature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 3-fluoro-2-vinylisonicotinate?

A common and effective method for the synthesis of Methyl 3-fluoro-2-vinylisonicotinate is the Stille cross-coupling reaction. This involves the palladium-catalyzed reaction of a halogenated precursor, such as Methyl 3-fluoro-2-chloroisonicotinate or Methyl 3-fluoro-2-bromoisonicotinate, with an organotin reagent like vinyltributyltin.

Q2: What are the primary side reactions to anticipate in this synthesis?

The main side reactions encountered during the Stille coupling for this synthesis include:

  • Homocoupling of the vinyltin reagent: This results in the formation of 1,3-butadiene. It can occur through the reaction of two molecules of the organostannane with the palladium(II) precatalyst or via a radical mechanism involving the palladium(0) catalyst.[1]

  • Dehalogenation of the starting material: The halogen atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of Methyl 3-fluoroisonicotinate. This can be more prevalent in solvents like dioxane and DMF.

  • Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction is run for extended periods or if there is moisture present, especially under basic or acidic conditions.

Q3: How can I minimize the formation of the homocoupling byproduct (1,3-butadiene)?

Minimizing homocoupling of the vinyltributyltin reagent can be achieved by:

  • Careful control of the stoichiometry of the reactants.

  • Using a well-defined Pd(0) catalyst or ensuring complete reduction of a Pd(II) precatalyst before the addition of the organostannane.

  • The addition of copper(I) iodide (CuI) as a co-catalyst can accelerate the desired cross-coupling reaction, thereby reducing the lifetime of the reactive intermediates that can lead to homocoupling.[2][3]

Q4: What is the role of fluoride ions (e.g., from CsF or KF) in the reaction?

Fluoride ions can play a multifaceted role in the Stille reaction.[4][5] They can:

  • Promote the rate-determining transmetalation step by forming a more reactive palladium-fluoride complex.[5]

  • Act as a scavenger for the tributyltin halide byproduct, which can sometimes inhibit the catalyst.

  • However, an excess of fluoride ions can lead to the formation of an unreactive anionic stannate complex, so the concentration needs to be optimized.[5]

Q5: How do I remove the tin byproducts after the reaction?

Tributyltin byproducts are toxic and must be carefully removed. Common methods include:

  • Aqueous potassium fluoride (KF) wash: The reaction mixture can be washed with an aqueous solution of KF. This converts the tin halides into insoluble tributyltin fluoride, which can be removed by filtration.

  • Chromatography: Flash column chromatography on silica gel can be effective. It is often beneficial to use a solvent system containing a small amount of triethylamine to help with the elution of the product and the removal of tin residues.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., oxidized vinyltributyltin).1. Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques to prevent catalyst deactivation. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/LC-MS. 3. Use freshly distilled or purchased vinyltributyltin.
Significant formation of homocoupled byproduct (1,3-butadiene) 1. Suboptimal catalyst system. 2. Slow transmetalation step.1. Add a copper(I) co-catalyst, such as CuI, to accelerate the cross-coupling.[2][3] 2. Optimize the ligand for the palladium catalyst; sometimes a more electron-donating ligand can improve the rate of reductive elimination.
High levels of dehalogenated byproduct (Methyl 3-fluoroisonicotinate) 1. Presence of a hydrogen source (e.g., water, alcohol). 2. Reaction solvent promoting dehalogenation (e.g., dioxane, DMF).[6] 3. Slow reductive elimination.1. Ensure anhydrous reaction conditions and use dry solvents. 2. Consider switching to a less coordinating solvent like toluene.[6] 3. A bulkier phosphine ligand may favor reductive elimination over dehalogenation.[6]
Formation of the corresponding carboxylic acid (hydrolysis) 1. Presence of water in the reaction mixture. 2. Reaction workup under acidic or basic conditions.1. Use anhydrous solvents and reagents. 2. Perform a neutral workup and avoid prolonged exposure to acidic or basic aqueous solutions.
Difficulty in removing tin byproducts 1. Inefficient precipitation of tin fluoride. 2. Co-elution of tin compounds with the product during chromatography.1. Ensure an adequate amount of KF is used in the aqueous wash and allow sufficient time for precipitation. 2. Use a modified elution system for chromatography, such as adding a small percentage of triethylamine to the eluent.

Key Experimental Protocols

Representative Protocol for Stille Coupling

This protocol is a representative procedure based on common practices for Stille couplings of electron-deficient heteroaromatic halides.

Materials:

  • Methyl 3-fluoro-2-chloroisonicotinate (1.0 eq)

  • Vinyltributyltin (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Diatomaceous earth

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-fluoro-2-chloroisonicotinate, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF via syringe and stir the mixture until all solids are dissolved.

  • Add vinyltributyltin to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and add a saturated aqueous solution of KF.

  • Stir the biphasic mixture vigorously for 1-2 hours.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated tin fluoride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-SnBu3 R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' X-SnBu3 Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Methyl 3-fluoro-2-vinylisonicotinate Check_Starting_Material Analyze crude reaction mixture by LC-MS/NMR Start->Check_Starting_Material High_SM High amount of starting material? Check_Starting_Material->High_SM Homocoupling Significant homocoupling byproduct? High_SM->Homocoupling No Inactive_Catalyst Optimize Catalyst/Conditions: - Use fresh catalyst - Increase temperature/time - Check reagent quality High_SM->Inactive_Catalyst Yes Dehalogenation Significant dehalogenation byproduct? Homocoupling->Dehalogenation No Add_CuI Optimize for Homocoupling: - Add CuI co-catalyst - Adjust stoichiometry Homocoupling->Add_CuI Yes Change_Solvent Optimize for Dehalogenation: - Use anhydrous solvent (e.g., Toluene) - Use bulkier ligand Dehalogenation->Change_Solvent Yes End Improved Yield Dehalogenation->End No Inactive_Catalyst->End Add_CuI->End Change_Solvent->End

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 3-fluoro-2-vinylisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 3-fluoro-2-vinylisonicotinate?

A1: While specific impurities depend on the synthetic route, common contaminants may include starting materials, reagents, and side-products from incomplete reactions or side reactions. Potential impurities could be related to the vinyl group, such as oligomers or polymers, and isomers or regioisomers formed during synthesis.

Q2: My final product shows low purity after column chromatography. What are the likely causes?

A2: Several factors can contribute to low purity after column chromatography. These include:

  • Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.

  • Column overloading: Exceeding the capacity of the stationary phase can lead to poor separation.

  • Co-elution of impurities: Impurities with similar polarity to the product may elute at the same time.

  • Product degradation on silica: The compound might be sensitive to the acidic nature of standard silica gel.

Q3: I am observing a significant loss of product during purification. What could be the reason?

A3: Product loss can occur at various stages of the purification process. Potential causes include:

  • Decomposition on silica gel: As mentioned, the compound may degrade on the stationary phase.

  • Volatility: The product might be volatile and lost during solvent evaporation.

  • Incomplete extraction: During workup, the product may not be fully extracted from the aqueous layer.

  • Adsorption to glassware: Highly polar compounds can adhere to glass surfaces.

  • Polymerization: The vinyl group is susceptible to polymerization, especially upon heating or exposure to light.

Q4: Can I use recrystallization to purify Methyl 3-fluoro-2-vinylisonicotinate?

A4: Recrystallization can be a viable purification method if a suitable solvent or solvent system is identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. A screening of various solvents is recommended to determine the optimal conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Methyl 3-fluoro-2-vinylisonicotinate.

Issue 1: Polymerization of the Product During Purification

Symptoms:

  • Formation of a viscous oil or solid that is insoluble in common organic solvents.

  • Broad signals in the 1H NMR spectrum.

  • Significant decrease in the yield of the desired monomer.

Possible Causes:

  • Exposure to heat, light, or radical initiators.

  • Prolonged storage of the crude material.

Solutions:

  • Add an inhibitor: Incorporate a radical inhibitor, such as butylated hydroxytoluene (BHT), in small amounts during purification and storage.

  • Minimize heat exposure: Use low temperatures during solvent evaporation and avoid excessive heating during recrystallization.

  • Protect from light: Wrap flasks and storage vials with aluminum foil.

  • Purify promptly: Purify the crude product as soon as possible after synthesis.

Issue 2: Tailing of the Product Spot on TLC and Poor Separation in Column Chromatography

Symptoms:

  • Elongated or "tailing" spots on the TLC plate.

  • Broad peaks during column chromatography, leading to overlapping fractions.

Possible Causes:

  • Interaction with silica gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel.

  • Inappropriate solvent system: The mobile phase may not be effectively competing with the stationary phase for the compound.

Solutions:

  • Use a modified stationary phase: Consider using neutral or basic alumina for chromatography.

  • Add a modifier to the mobile phase: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress interactions with silica.

  • Optimize the solvent system: Experiment with different solvent mixtures to find one that provides a symmetrical spot with an Rf value between 0.3 and 0.5.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude Methyl 3-fluoro-2-vinylisonicotinate in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Hypothetical Purity Analysis Before and After Purification

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Column Chromatography75>9865
Recrystallization75>9950

Table 2: Hypothetical Impurity Profile Before and After Column Chromatography

ImpurityRetention Time (min)Initial Area (%)Final Area (%)
Starting Material A5.210<0.1
Side-Product B8.18<0.1
Unidentified Impurity C10.571.5
Product 9.3 75 >98

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Adjust Eluent combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Column Chromatography Workflow for Purification.

troubleshooting_logic cluster_tlc TLC Indicates cluster_nmr NMR Indicates start Low Purity after Purification check_tlc Review TLC Analysis start->check_tlc check_nmr Analyze NMR Spectrum start->check_nmr co_elution Co-eluting Impurities check_tlc->co_elution tailing Tailing Spot check_tlc->tailing broad_signals Broad Signals (Polymerization) check_nmr->broad_signals impurity_peaks Residual Impurity Peaks check_nmr->impurity_peaks solution_eluent Optimize Eluent System co_elution->solution_eluent solution_base Add Base to Eluent or Use Alumina tailing->solution_base solution_inhibitor Add Inhibitor & Avoid Heat/Light broad_signals->solution_inhibitor solution_repurify Re-purify Fractions impurity_peaks->solution_repurify

Caption: Troubleshooting Logic for Low Purity Issues.

Technical Support Center: Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-fluoro-2-vinylisonicotinate synthesis. The following sections detail experimental protocols, address common issues, and offer data-driven insights for optimizing this challenging synthesis.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of Methyl 3-fluoro-2-vinylisonicotinate via palladium-catalyzed cross-coupling reactions.

Q1: My reaction shows low or no conversion of the starting material (Methyl 3-fluoro-2-haloisonicotinate). What are the potential causes and solutions?

A1: Low or no conversion is a common issue in palladium-catalyzed cross-coupling reactions. Several factors could be responsible:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1][2] Ensure that the catalyst used is of high quality and has been stored under appropriate inert conditions to prevent deactivation. Oxygen can deactivate palladium catalysts, so thorough degassing of the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical.[1]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates like fluoropyridines, electron-rich and sterically bulky phosphine ligands are often more effective. Consider screening different ligands to find the optimal one for your specific substrate.

  • Base Strength and Solubility: The choice and solubility of the base are critical for the transmetalation step in Suzuki couplings and for neutralizing acidic byproducts in Stille couplings.[3] If using a solid base like potassium carbonate or cesium carbonate, ensure it is finely powdered and well-dispersed in the reaction mixture. In some cases, a soluble organic base might be more effective.

  • Impure Starting Materials: Impurities in the starting materials, particularly the organotin or boronic acid reagents, can poison the catalyst.[1] Ensure all reactants are of high purity.

Q2: I am observing significant formation of side products, such as homocoupling of the vinylating agent or the pyridine starting material. How can I minimize these byproducts?

A2: Homocoupling is a frequent side reaction in cross-coupling chemistry. Here are some strategies to mitigate it:

  • Control of Reaction Temperature: Higher temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature for a longer duration.

  • Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of the vinylating agent can sometimes lead to its homocoupling. A slight excess of the vinylating agent (e.g., 1.1 to 1.2 equivalents) is often optimal.

  • Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation and promote side reactions, including homocoupling. Rigorous degassing of the solvent and reaction vessel is essential.

Q3: The purification of the final product is proving difficult, with persistent impurities. What are the likely impurities and how can I remove them?

A3: Purification of vinyl-substituted pyridines can be challenging due to their polarity and potential for coordination with chromatography media.

  • Tin Residues (Stille Coupling): Organotin byproducts are a major concern in Stille couplings due to their toxicity and difficulty in removal.[4][5] Purification can often be achieved by flash chromatography on silica gel. In some cases, a mild aqueous workup with a fluoride source (e.g., KF) can help precipitate tin salts, aiding their removal.

  • Boronic Acid Residues (Suzuki Coupling): Boronic acid-related impurities can also be persistent. An aqueous wash during workup can help remove some of these. Careful column chromatography is typically required for complete purification.

  • Residual Palladium: Traces of palladium can remain in the final product. Treatment with a scavenger resin or activated carbon can be effective in removing residual palladium.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling method is generally preferred for the synthesis of Methyl 3-fluoro-2-vinylisonicotinate: Stille or Suzuki coupling?

A1: Both Stille and Suzuki couplings are viable methods. The choice often depends on the availability and stability of the vinylating agent.

  • Stille Coupling: Utilizes organostannanes (e.g., vinyltributylstannane), which are generally stable to air and moisture.[4][5] However, the toxicity of tin compounds is a significant drawback.[4][5]

  • Suzuki Coupling: Employs organoborons (e.g., potassium vinyltrifluoroborate or vinylboronic acid pinacol ester), which are generally less toxic than organostannanes.[3] However, boronic acids can be prone to polymerization or degradation.[6]

For green chemistry considerations and ease of byproduct removal, the Suzuki-Miyaura coupling is often favored.[3]

Q2: What are the recommended starting materials for this synthesis?

A2: The most common approach would be to start with a halogenated precursor, Methyl 3-fluoro-2-haloisonicotinate (where halo = I, Br, or Cl). The reactivity of the halide typically follows the order I > Br > Cl.

Q3: How critical is the choice of solvent for this reaction?

A3: The solvent plays a crucial role in reactant solubility, reaction kinetics, and temperature control. Common solvents for palladium-catalyzed cross-couplings include toluene, dioxane, DMF, and THF. The optimal solvent will depend on the specific reaction conditions and substrates and may require empirical screening.

Experimental Protocols

Below are detailed, representative protocols for the Stille and Suzuki-Miyaura coupling reactions to synthesize Methyl 3-fluoro-2-vinylisonicotinate. Note: These are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: Stille Coupling

Reaction: Methyl 3-fluoro-2-chloroisonicotinate + Vinyltributylstannane

Materials:

  • Methyl 3-fluoro-2-chloroisonicotinate (1.0 eq)

  • Vinyltributylstannane (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-flamed flask under an inert atmosphere (argon or nitrogen), add Methyl 3-fluoro-2-chloroisonicotinate and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add vinyltributylstannane via syringe.

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

Reaction: Methyl 3-fluoro-2-bromoisonicotinate + Potassium vinyltrifluoroborate

Materials:

  • Methyl 3-fluoro-2-bromoisonicotinate (1.0 eq)

  • Potassium vinyltrifluoroborate (1.5 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine Methyl 3-fluoro-2-bromoisonicotinate, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table summarizes expected trends in reaction yield based on the variation of key reaction parameters. This data is illustrative and intended to guide optimization efforts.

Parameter VariedCondition AYield (%)Condition BYield (%)
Catalyst Pd(PPh₃)₄65Pd₂(dba)₃ / XPhos85
Ligand PPh₃60SPhos80
Base (Suzuki) K₂CO₃55Cs₂CO₃75
Solvent Toluene70Dioxane80
Temperature 80 °C60100 °C85

Mandatory Visualizations

SynthesisWorkflow Start Start: Methyl 3-fluoro-2-haloisonicotinate Coupling Palladium-Catalyzed Cross-Coupling (Stille or Suzuki) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product: Methyl 3-fluoro-2-vinylisonicotinate Purification->Product

Caption: General workflow for the synthesis and purification of Methyl 3-fluoro-2-vinylisonicotinate.

StilleCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R Byproduct X-SnBu3 Transmetal->Byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-SnBu3 Reactant2->Transmetal

Caption: Catalytic cycle for the Stille cross-coupling reaction.

References

Technical Support Center: Optimization of Stille Coupling with Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Stille coupling reaction for Methyl 3-fluoro-2-vinylisonicotinate.

Troubleshooting Guide

Low or no product yield is a common issue in Stille coupling reactions. This guide provides a systematic approach to identifying and resolving potential problems.

dot

Caption: Troubleshooting workflow for low/no yield in Stille coupling.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh source of palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable reducing agent or ligand.
Suboptimal LigandThe electronic and steric properties of the phosphine ligand are crucial. For electron-deficient substrates like Methyl 3-fluoro-2-vinylisonicotinate, electron-rich and bulky ligands such as tri(tert-butyl)phosphine or triphenylarsine can be effective.[1]
Inappropriate SolventSolvent polarity can significantly impact the reaction rate. Screen a range of solvents including toluene, dioxane, DMF, and NMP. For electron-deficient substrates, more polar solvents like DMF or NMP may be beneficial.[2]
Insufficient TemperatureThe reaction may require thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, in increments of 10-20 °C, from a starting point of around 80 °C.
Significant Side Product Formation Homocoupling of the organostannane reagentThis is a common side reaction in Stille couplings.[3] Lowering the reaction temperature or using a less polar solvent might reduce the rate of homocoupling. The addition of a radical scavenger could also be explored.
Dehalogenation of the starting materialThis can occur, particularly at higher temperatures. Consider using a milder solvent like toluene and a lower reaction temperature.[4]
Polymerization of the vinyl groupThe vinyl group on the substrate or product may be susceptible to polymerization, especially at elevated temperatures. Ensure the reaction is performed under an inert atmosphere and consider adding a polymerization inhibitor if this is suspected.
Reaction Stalls Before Completion Catalyst deactivationThe pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of bulky ligands can sometimes mitigate this effect. Additives like CuI can also act as a ligand scavenger, freeing up the palladium catalyst.[1]
Poor solubility of reagentsEnsure all reagents are fully dissolved in the reaction solvent at the reaction temperature. If solubility is an issue, a different solvent or a co-solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the Stille coupling of Methyl 3-fluoro-2-vinylisonicotinate?

A good starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) with an organostannane (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or NMP at a temperature of 80-100 °C. Given the electron-deficient nature of the substrate, the inclusion of a copper(I) iodide (CuI) co-catalyst (10-20 mol%) is highly recommended to accelerate the transmetalation step.[1][5]

Q2: How does the fluorine substituent on the pyridine ring affect the reaction?

The electron-withdrawing nature of the fluorine atom is expected to increase the reactivity of the halide (or triflate) at the 2-position towards oxidative addition to the palladium(0) catalyst. This can be beneficial for the reaction. However, the overall electronic properties of the substrate may also influence other steps in the catalytic cycle.

Q3: Are there any specific safety precautions I should take when running Stille coupling reactions?

Organotin reagents are toxic and should be handled with care in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture at different time points and analyzing them by GC-MS or LC-MS.

Q5: What is the best way to remove the tin byproducts after the reaction is complete?

Tin byproducts can often be removed by aqueous workup with a saturated solution of potassium fluoride (KF), which precipitates the tin as insoluble fluorides that can be filtered off.[3] Column chromatography on silica gel is also a standard method for purification.

Optimization of Reaction Conditions

The following tables summarize key parameters that can be varied to optimize the Stille coupling reaction.

Table 1: Catalyst and Ligand Selection

CatalystLigandTypical Loading (mol%)Comments
Pd(PPh₃)₄PPh₃ (internal)2 - 10A common and often effective catalyst for a range of Stille couplings.[6]
Pd₂(dba)₃AsPh₃1 - 5Triphenylarsine can be a beneficial ligand for challenging couplings.[1]
Pd(OAc)₂P(t-Bu)₃1 - 5Bulky, electron-rich phosphines can accelerate the reductive elimination step.
PdCl₂(PPh₃)₂PPh₃ (internal)2 - 10A stable Pd(II) precatalyst that is reduced in situ.

Table 2: Solvent and Temperature Effects

SolventBoiling Point (°C)PolarityComments
Toluene111Non-polarCan minimize side reactions like dehalogenation.[4]
1,4-Dioxane101Moderately polarA common solvent for Stille couplings.
DMF153Polar aproticOften a good choice for electron-deficient substrates.[1]
NMP202Polar aproticHigh boiling point allows for higher reaction temperatures if needed.

Table 3: Role of Additives

AdditiveTypical LoadingFunction
Copper(I) Iodide (CuI)10 - 20 mol%Accelerates the transmetalation step, especially for less reactive organostannanes.[1]
Cesium Fluoride (CsF)2 - 3 equivalentsCan activate the organostannane and facilitate the removal of tin byproducts.[7]
Lithium Chloride (LiCl)1 - 3 equivalentsCan accelerate the rate of oxidative addition in some cases.[8]

Key Experimental Protocols

A representative experimental protocol for a Stille coupling reaction is provided below. This should be considered a starting point and may require optimization for the specific substrate.

General Procedure for Stille Coupling:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the halide/triflate (1.0 eq), and any solid additives (e.g., CuI, 10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1 M solution).

  • Add the organostannane (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine. To remove tin byproducts, a wash with aqueous KF solution can be employed.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Stille Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Stille coupling reaction.

dot

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime Byproduct_XSnBu3 X-SnBu3 Transmetalation->Byproduct_XSnBu3 RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reagent_RX R-X Reagent_RX->OxAdd Reagent_RprimeSnBu3 R'-SnBu3 Reagent_RprimeSnBu3->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Preventing polymerization of Methyl 3-fluoro-2-vinylisonicotinate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 3-fluoro-2-vinylisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive monomer.

Troubleshooting Guide

Unexpected polymerization of Methyl 3-fluoro-2-vinylisonicotinate can compromise experimental outcomes. This guide provides a structured approach to troubleshoot and prevent such issues.

Problem: Evidence of Polymerization During Storage

If you observe an increase in viscosity, solidification, or the formation of precipitates in your sample of Methyl 3-fluoro-2-vinylisonicotinate, it is likely that polymerization has occurred. The following table outlines potential causes and recommended actions.

Possible Cause Corrective Action Preventive Measure
Improper Storage Temperature If the material is not yet fully polymerized, immediately transfer it to a refrigerated environment (-20°C is often recommended for reactive monomers)[1].Store the monomer in a temperature-controlled environment, avoiding fluctuations and exposure to heat sources or direct sunlight[2][3].
Depletion of Inhibitor If the polymerization is minimal, consider adding a recommended inhibitor (e.g., a few hundred ppm of MEHQ or HQ) after consulting with the supplier. Note that this may not be suitable for all applications.Regularly monitor the inhibitor concentration, especially for older stock. Use the oldest stock first to minimize the risk of inhibitor depletion[4].
Exposure to Air/Oxygen If the container has been opened frequently or improperly sealed, the risk of polymerization increases.Ensure the container is tightly sealed after each use. For long-term storage, consider purging the headspace with an inert gas like argon or nitrogen[1][2].
Contamination Contaminants such as dust, moisture, or incompatible materials can initiate polymerization[5][6].Handle the monomer in a clean, dry environment. Use clean, dedicated equipment for transfers.
Extended Storage Time The effectiveness of inhibitors can decrease over time, leading to spontaneous polymerization, especially in older stock[4].Implement a "first-in, first-out" inventory system. Regularly check the expiration dates of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 3-fluoro-2-vinylisonicotinate to prevent polymerization?

  • Temperature: Refrigerated storage at low temperatures (e.g., -20°C) is recommended to slow down the rate of polymerization[1].

  • Inhibitor: The monomer should be stored with an appropriate polymerization inhibitor, such as hydroquinone (HQ) or the methyl ether of hydroquinone (MEHQ), typically at a concentration of 100-200 ppm[8][9].

  • Atmosphere: To prevent oxygen-initiated polymerization, store the monomer under an inert atmosphere, such as argon or nitrogen[1].

  • Light: Protect the monomer from light by storing it in an opaque or amber-colored container[2].

Q2: I noticed the material has become slightly viscous. Can I still use it?

A2: A slight increase in viscosity is an early sign of polymerization. While the material might still contain a significant amount of monomer, the presence of oligomers or polymers can affect the stoichiometry and outcome of your reaction. It is generally recommended to use fresh, unpolymerized material for best results. If you must use it, consider purifying the monomer by distillation (under vacuum and in the presence of an inhibitor) to remove the polymeric content. However, this should be done with caution as heating can accelerate polymerization[10].

Q3: Does the presence of an inhibitor affect my reaction?

A3: Yes, polymerization inhibitors can interfere with reactions, particularly those involving free-radical mechanisms. For applications where the inhibitor is undesirable, it can be removed prior to use. A common method is to pass the monomer through a column packed with an appropriate inhibitor-remover resin[9].

Q4: How can I check the inhibitor level in my stored Methyl 3-fluoro-2-vinylisonicotinate?

A4: The concentration of phenolic inhibitors like MEHQ or HQ can often be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry. It is advisable to contact the supplier for a specific analytical protocol for determining the inhibitor level in their product[4].

Q5: What should I do if the monomer has completely solidified?

A5: If the monomer has fully polymerized and solidified, it is no longer usable for most applications. The polymerization process is generally irreversible. The solidified material should be disposed of as chemical waste according to your institution's safety guidelines. Do not attempt to heat the solidified mass, as this can lead to uncontrolled decomposition and a potential runaway reaction[11].

Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitor

This protocol describes a general method for removing phenolic inhibitors (e.g., MEHQ, HQ) from vinyl monomers.

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate containing inhibitor

  • Inhibitor removal columns (pre-packed columns containing an adsorbent like alumina)

  • Inert gas (Argon or Nitrogen)

  • Clean, dry collection flask

Procedure:

  • Set up the inhibitor removal column in a fume hood.

  • Flush the column with an inert gas.

  • Slowly pass the Methyl 3-fluoro-2-vinylisonicotinate through the column under gravity or with gentle positive pressure from the inert gas.

  • Collect the inhibitor-free monomer in a clean, dry flask.

  • The inhibitor-free monomer is now ready for use. It should be used immediately as it is highly prone to polymerization.

Visual Guides

Troubleshooting Logic for Polymerization Issues

The following diagram illustrates a decision-making workflow for addressing suspected polymerization of Methyl 3-fluoro-2-vinylisonicotinate.

Troubleshooting_Polymerization Troubleshooting Polymerization of Methyl 3-fluoro-2-vinylisonicotinate start Suspected Polymerization (Increased viscosity, solidification) check_storage Review Storage Conditions start->check_storage improper_storage Improper Temperature or Light Exposure? check_storage->improper_storage correct_storage Action: Move to -20°C in a dark, sealed container. improper_storage->correct_storage Yes check_inhibitor Check Inhibitor Status improper_storage->check_inhibitor No correct_storage->check_inhibitor inhibitor_depleted Inhibitor Depleted or Expired? check_inhibitor->inhibitor_depleted add_inhibitor Consider adding fresh inhibitor (if applicable for future use). inhibitor_depleted->add_inhibitor Yes check_atmosphere Evaluate Container Seal inhibitor_depleted->check_atmosphere No add_inhibitor->check_atmosphere improper_seal Improperly Sealed? check_atmosphere->improper_seal purge_inert Action: Purge with Argon/Nitrogen and reseal tightly. improper_seal->purge_inert Yes assess_usability Assess Usability of Monomer improper_seal->assess_usability No purge_inert->assess_usability is_solid Is the monomer completely solid? assess_usability->is_solid dispose Dispose of as chemical waste. is_solid->dispose Yes purify Consider purification (e.g., vacuum distillation). is_solid->purify No (viscous)

Caption: A decision tree for troubleshooting polymerization.

Experimental Workflow: Inhibitor Removal

This diagram outlines the steps for removing the polymerization inhibitor from Methyl 3-fluoro-2-vinylisonicotinate prior to its use in a reaction.

Inhibitor_Removal_Workflow Workflow for Inhibitor Removal start Start: Monomer with Inhibitor setup_column 1. Set up inhibitor removal column. start->setup_column purge_column 2. Flush column with inert gas (Ar or N2). setup_column->purge_column load_monomer 3. Pass monomer through the column. purge_column->load_monomer collect_monomer 4. Collect inhibitor-free monomer. load_monomer->collect_monomer use_immediately 5. Use immediately in reaction. collect_monomer->use_immediately end End: Reaction Setup use_immediately->end

Caption: Steps for removing polymerization inhibitor.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Methyl 3-fluoro-2-vinylisonicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction with Methyl 3-fluoro-2-vinylisonicotinate is showing low conversion to the desired product. What are the most common general causes for low yields in cross-coupling reactions?

Low conversion rates in cross-coupling reactions can stem from a variety of factors. Before focusing on substrate-specific issues, it's crucial to review the fundamentals of your experimental setup and execution. Common errors can include:

  • Inaccurate Reagent Measurement: Precisely calculating and weighing all reactants, catalysts, and ligands is critical.

  • Improper Reaction Setup: Ensure all glassware is clean and properly dried (flame or oven-dried) to prevent moisture contamination, especially for water-sensitive reactions.[1]

  • Inefficient Stirring: The reaction mixture must be stirred vigorously to ensure homogeneity.

  • Incorrect Reaction Temperature: The temperature of the reaction must be carefully controlled and maintained at the optimal level throughout the experiment.[2][3]

  • Premature or Delayed Quenching: Quenching the reaction at the wrong time can lead to incomplete conversion or product decomposition.[1]

  • Loss of Product During Workup: Significant amounts of product can be lost during extraction, filtration, and purification steps.[1][4] Ensure all transfers are quantitative and that the product is not volatile under the conditions used for solvent removal.[1][4]

Q2: I suspect an issue with my starting materials. How can the purity of Methyl 3-fluoro-2-vinylisonicotinate and other reagents affect the reaction?

The purity of all starting materials is paramount for a successful reaction. Impurities can have a significant negative impact on the catalytic cycle and overall conversion.

  • Reactant Purity: Ensure your Methyl 3-fluoro-2-vinylisonicotinate is pure and free from contaminants from previous synthetic steps. The same applies to your coupling partner. Impurities can interfere with the catalyst or lead to unwanted side reactions.[5]

  • Catalyst Quality: Catalysts, especially palladium complexes, can degrade over time. Using old or improperly stored catalysts can lead to low activity.[2][3] It is often advisable to use fresh catalyst or a sample from a reliable supplier. Impurities in the catalyst can act as poisons, blocking active sites and reducing reaction rates.[5]

  • Solvent and Base Quality: Solvents should be dry and degassed, as oxygen and water can deactivate the catalyst.[2][3] The choice and purity of the base are also critical, as it plays a key role in the catalytic cycle of many cross-coupling reactions.[6]

Q3: My palladium catalyst doesn't seem to be active. What could be the problem?

Several factors can lead to apparent catalyst inactivity in palladium-catalyzed cross-coupling reactions.

  • In situ Generation of the Active Catalyst: Many cross-coupling reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[7][8] Inefficient reduction can lead to low catalytic activity.[7] The choice of ligand, base, and even solvent can influence the efficiency of this reduction.

  • Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[9] Using an inappropriate or degraded ligand can result in low conversion. For electron-rich substrates, specific ligands might be required.

  • Catalyst Loading: While higher catalyst loading can sometimes increase conversion, there is an optimal concentration.[10][11] Too high a concentration can sometimes lead to side reactions or catalyst aggregation.

  • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxidation.[12] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

Q4: I am observing multiple side products in my reaction mixture. What are the likely side reactions when using Methyl 3-fluoro-2-vinylisonicotinate?

Given the structure of Methyl 3-fluoro-2-vinylisonicotinate, several side reactions could compete with your desired transformation, particularly in Suzuki and Heck-type couplings.

  • Homocoupling: The coupling of two molecules of the boronic acid or ester (in Suzuki coupling) or two molecules of the vinylisonicotinate can occur, especially in the presence of oxygen or if the transmetalation step is slow.[13]

  • Protodeborylation: In Suzuki coupling, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a deboronated starting material.[9][13]

  • β-Hydride Elimination: This is a common side reaction in Heck couplings and can also occur in other cross-coupling reactions involving alkyl groups.[14] It leads to the formation of an alkene and a palladium-hydride species.

  • Dehalogenation: If your coupling partner is a halide, dehalogenation can occur, where the halogen is replaced by a hydrogen atom.[13]

Q5: How do the fluoro and vinyl groups on the isonicotinate ring influence the reaction?

The electronic and steric properties of the substituents on Methyl 3-fluoro-2-vinylisonicotinate can significantly impact its reactivity.

  • Fluoro Group: The electron-withdrawing nature of the fluorine atom can make the pyridine ring more electron-deficient. In the context of cross-coupling reactions where the heterocyclic ring is the electrophile (e.g., coupled with a boronic acid), this can facilitate oxidative addition, a key step in the catalytic cycle.

  • Vinyl Group: The vinyl group is the reactive site for Heck-type reactions. The regioselectivity of the arylation on the vinyl group can be influenced by steric factors.[15]

Troubleshooting Workflow

If you are experiencing low conversion rates, follow this systematic troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Low Conversion Rate Observed check_basics Step 1: Verify Basic Reaction Parameters (Stoichiometry, Temperature, Stirring, Time) start->check_basics check_reagents Step 2: Assess Reagent Purity & Integrity (Starting Materials, Catalyst, Ligand, Solvent, Base) check_basics->check_reagents If problem persists success Problem Resolved: High Conversion Achieved check_basics->success If problem is resolved optimize_conditions Step 3: Optimize Reaction Conditions (Solvent, Base, Ligand, Temperature) check_reagents->optimize_conditions If problem persists check_reagents->success If problem is resolved analyze_byproducts Step 4: Analyze Side Products (Identify byproducts via GC-MS, LC-MS, NMR) optimize_conditions->analyze_byproducts If problem persists optimize_conditions->success If problem is resolved address_side_reactions Step 5: Address Specific Side Reactions (e.g., change ligand, use fresh reagents) analyze_byproducts->address_side_reactions address_side_reactions->success

Caption: A stepwise guide to troubleshooting low conversion rates.

Key Experimental Parameters and Potential Solutions

The following table summarizes key experimental parameters that can be adjusted to troubleshoot low conversion rates in cross-coupling reactions involving Methyl 3-fluoro-2-vinylisonicotinate.

ParameterPotential IssueRecommended Action(s)
Catalyst Low activity, degradationUse fresh, high-purity catalyst. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider using a pre-catalyst.[7][8]
Ligand Inappropriate for the substrate/reactionScreen a variety of phosphine ligands (e.g., PPh₃, Buchwald ligands).[9] Adjust the palladium-to-ligand ratio.
Solvent Poor solubility, side reactions, presence of water/oxygenTest different solvents (e.g., Toluene, Dioxane, DMF, THF/water mixtures).[6] Ensure solvents are anhydrous and properly degassed.
Base Incorrect strength, poor solubilityScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6] Ensure the base is finely powdered for better solubility and reactivity.
Temperature Too low for reaction activation, too high leading to decompositionOptimize the reaction temperature. A temperature screen can identify the optimal balance between reaction rate and stability.
Concentration Too dilute, leading to slow reaction; too concentrated, leading to side reactionsVary the concentration of the limiting reagent.

Hypothetical Experimental Protocol: Suzuki Coupling

This protocol provides a starting point for a Suzuki cross-coupling reaction with Methyl 3-fluoro-2-vinylisonicotinate.

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • Arylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • K₂CO₃ (Potassium carbonate)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 3-fluoro-2-vinylisonicotinate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of Toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship of Factors Affecting Conversion Rate

FactorsAffectingConversion ConversionRate Conversion Rate Catalyst Catalyst System ConversionRate->Catalyst Reactants Reactant Properties ConversionRate->Reactants Conditions Reaction Conditions ConversionRate->Conditions SideReactions Side Reactions ConversionRate->SideReactions Catalyst_Activity Activity & Stability Catalyst->Catalyst_Activity Ligand_Choice Ligand Choice Catalyst->Ligand_Choice Reactant_Purity Purity Reactants->Reactant_Purity Substrate_Reactivity Substrate Reactivity Reactants->Substrate_Reactivity Temperature Temperature Conditions->Temperature Solvent_Base Solvent & Base Conditions->Solvent_Base Homocoupling Homocoupling SideReactions->Homocoupling Decomposition Decomposition SideReactions->Decomposition

Caption: Factors influencing the final conversion rate.

References

Catalyst deactivation issues in cross-coupling of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during the cross-coupling of Methyl 3-fluoro-2-vinylisonicotinate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of Methyl 3-fluoro-2-vinylisonicotinate is showing low conversion. What are the common causes?

A1: Low conversion in the Suzuki-Miyaura coupling of this substrate can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented issue known as the "2-pyridyl problem."[1] The electron-withdrawing nature of the fluoro group and the ester functionality can exacerbate this effect.

  • Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. This can be influenced by the choice of ligand, base, and solvent.

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent, base, and water content can significantly impact the reaction outcome. For instance, inadequate degassing can lead to oxidation of the Pd(0) catalyst.

  • Impure Reagents: Impurities in your starting materials, solvents, or base can act as catalyst poisons.

Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. What can I do to minimize this side reaction?

A2: Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid. To mitigate this:

  • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

  • Use of High-Purity Reagents: Traces of oxygen or other oxidants in your reagents can contribute to homocoupling.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.

Q3: My Heck reaction is sluggish and gives a low yield. What are the likely reasons?

A3: Sluggish Heck reactions with vinylpyridines are common due to catalyst inhibition.[2] The pyridine nitrogen can coordinate to the palladium catalyst, slowing down the catalytic cycle. Additionally, the electronic properties of the fluoro- and ester-substituted pyridine ring can influence the reactivity of the vinyl group. Consider screening different ligands and bases to enhance catalyst activity and stability.

Q4: In my Sonogashira coupling, I am seeing significant dimerization of the terminal alkyne (Glaser coupling). How can I prevent this?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this:

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher catalyst loading or more specialized ligands, it can effectively eliminate Glaser coupling.

  • Strictly Anaerobic Conditions: If using a copper co-catalyst, maintaining strictly anaerobic conditions is crucial.

  • Choice of Base: The choice of amine base can also influence the extent of alkyne dimerization.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Reaction Yield

This guide provides a systematic approach to identifying the root cause of low product yield in the cross-coupling of Methyl 3-fluoro-2-vinylisonicotinate.

Troubleshooting Flowchart:

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Purity of All Reagents (Substrate, Coupling Partner, Solvent, Base) start->check_reagents repurify Repurify/Replace Reagents check_reagents->repurify Impurities Suspected check_conditions Review Reaction Conditions (Temperature, Time, Concentration) check_reagents->check_conditions Reagents are Pure repurify->check_conditions degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) optimize_conditions Systematically Vary Conditions (e.g., Temperature Gradient) check_conditions->optimize_conditions Suboptimal Conditions Suspected catalyst_system Evaluate Catalyst System (Precatalyst, Ligand, Loading) check_conditions->catalyst_system Conditions are Optimal optimize_conditions->catalyst_system screen_ligands Screen a Panel of Ligands (e.g., Buchwald, Josiphos) catalyst_system->screen_ligands Ligand Deactivation Suspected screen_precatalysts Screen Different Pd Precatalysts (e.g., Pd(OAc)2, Pd2(dba)3, Preformed) catalyst_system->screen_precatalysts Precatalyst Inefficiency Suspected product_inhibition Test for Product Inhibition (Add Product at t=0) catalyst_system->product_inhibition Catalyst System Seems Appropriate screen_ligands->screen_precatalysts screen_precatalysts->product_inhibition slow_addition Implement Slow Addition of Reagents product_inhibition->slow_addition Inhibition Observed fail Issue Persists product_inhibition->fail No Inhibition success Yield Improved slow_addition->success fail->success Re-evaluate All Steps

Caption: A flowchart to systematically troubleshoot low reaction yields.

Guide 2: Differentiating Catalyst Deactivation Mechanisms

This guide helps distinguish between common catalyst deactivation pathways.

Diagnostic Workflow:

Deactivation_Diagnosis start Catalyst Deactivation Suspected add_catalyst Experiment 1: Add fresh catalyst mid-reaction start->add_catalyst reaction_restarts Reaction restarts add_catalyst->reaction_restarts no_restart Reaction does not restart add_catalyst->no_restart add_ligand Experiment 2: Add fresh ligand mid-reaction reaction_restarts->add_ligand conclusion4 Conclusion: Substrate/Reagent Poisoning no_restart->conclusion4 restart_ligand Reaction restarts add_ligand->restart_ligand no_restart_ligand Reaction does not restart add_ligand->no_restart_ligand conclusion2 Conclusion: Ligand Degradation restart_ligand->conclusion2 product_spike Experiment 3: Spike initial reaction with product no_restart_ligand->product_spike rate_decrease Initial rate decreases product_spike->rate_decrease no_rate_change No change in initial rate product_spike->no_rate_change conclusion3 Conclusion: Product Inhibition rate_decrease->conclusion3 conclusion1 Conclusion: Catalyst Poisoning or Thermal Degradation no_rate_change->conclusion1

References

Technical Support Center: Refinement of Workup Procedures for Methyl 3-fluoro-2-vinylisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions to synthesize or modify Methyl 3-fluoro-2-vinylisonicotinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 3-fluoro-2-vinylisonicotinate?

A1: The synthesis of Methyl 3-fluoro-2-vinylisonicotinate typically involves a palladium-catalyzed cross-coupling reaction. The two most common methods are the Suzuki-Miyaura coupling and the Stille coupling. In a Suzuki coupling, a boronic acid or ester is reacted with a halopyridine. For a Stille coupling, an organotin reagent is used in place of the organoboron compound.[1][2][3][4]

Q2: What are the main challenges associated with the synthesis of 2-substituted pyridines like Methyl 3-fluoro-2-vinylisonicotinate?

A2: The synthesis of 2-substituted nitrogen-containing heteroaryl compounds can be challenging.[5] For Suzuki-Miyaura reactions, 2-pyridyl boron reagents can be unstable and show poor reactivity.[5] This can lead to low yields and the need for carefully optimized reaction conditions.

Q3: What are the primary safety concerns when working with reagents for these reactions?

A3: When performing a Stille coupling, it is important to be aware that organotin reagents are highly toxic.[1][2][6] Appropriate personal protective equipment (PPE) should be worn, and all manipulations should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Low or No Product Yield

Q: My Suzuki-Miyaura reaction to produce Methyl 3-fluoro-2-vinylisonicotinate is giving a low yield. What are the potential causes and solutions?

A: Low yields in Suzuki-Miyaura couplings of 2-pyridyl systems are a common issue.[5] Several factors could be at play:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure anhydrous and anaerobic conditions if your catalyst system is sensitive to air and moisture. Consider using a pre-catalyst that is more robust.

  • Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient pyridines, sterically hindered and electron-rich ligands can improve catalytic activity.

  • Base Selection: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Boronic Acid/Ester Instability: 2-Pyridyl boronic acids can be unstable. Consider using the corresponding pinacol boronate ester for improved stability.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃Often effective for challenging couplings.[5][7]
Ligand Buchwald or other biaryl phosphine ligandsCan improve catalyst performance for difficult substrates.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often effective.
Solvent Dioxane, Toluene, DMFAprotic polar solvents are commonly used.
Temperature 80-110 °CHigher temperatures may be required, but monitor for decomposition.

Q: I am attempting a Stille coupling to synthesize Methyl 3-fluoro-2-vinylisonicotinate, but the reaction is not proceeding to completion. What should I investigate?

A: Incomplete conversion in a Stille coupling can be due to several factors:

  • Insufficient Catalyst Activity: Similar to Suzuki coupling, the palladium catalyst may not be active enough. Ensure the Pd(0) species is being generated and is not decomposing.

  • Organotin Reagent Purity: The purity of the vinyltin reagent is important. Impurities can inhibit the catalyst.

  • Leaving Group: The choice of halide on the pyridine ring is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[1]

  • Additives: The addition of a copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step and improve reaction rates.[8]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Commonly used and commercially available.[2]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are crucial.
Additive CuI (catalytic)Can facilitate the transmetalation step.[8]
Temperature 80-120 °CReaction may require heating to proceed at a reasonable rate.
Product Purification Challenges

Q: I have successfully synthesized Methyl 3-fluoro-2-vinylisonicotinate via a Stille coupling, but I am having difficulty removing the tin byproducts. What are the recommended procedures?

A: The removal of organotin byproducts is a common challenge in Stille reactions. Here are a few effective methods:

  • Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin salts as insoluble fluorides, which can then be removed by filtration.

  • Column Chromatography with Triethylamine: Running a silica gel column with an eluent containing a small amount of triethylamine (~1-2%) can help to remove tin residues.

  • Di-n-butyltin Dichloride Precipitation: If tributyltin reagents were used, the addition of a solution of di-n-butyltin dichloride in a non-polar solvent can precipitate the tin as a less soluble species.

Q: My final product appears to be unstable and decomposes upon standing. What could be the cause and how can I prevent this?

A: Vinylpyridines, especially those with electron-withdrawing groups, can be prone to polymerization or degradation.

  • Light and Air Sensitivity: The vinyl group can be susceptible to radical polymerization initiated by light and air. Store the purified product under an inert atmosphere (nitrogen or argon) and in the dark, preferably at a low temperature.

  • Acid/Base Sensitivity: The ester functionality can be hydrolyzed under acidic or basic conditions. The pyridine nitrogen can also be protonated or quaternized. Ensure that the workup and purification steps are performed under neutral conditions. The presence of the fluorine atom may increase the compound's sensitivity to certain nucleophiles.[9][10][11]

  • Residual Palladium: Trace amounts of palladium from the catalyst can sometimes promote decomposition. If you suspect this is an issue, you can treat your product solution with a scavenger resin designed to remove heavy metals.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add Methyl 3-fluoro-2-bromoisonicotinate (1.0 equiv), the vinylboronic acid pinacol ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Stille Coupling:

  • To an oven-dried Schlenk flask, add Methyl 3-fluoro-2-iodoisonicotinate (1.0 equiv), the vinyltributyltin reagent (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, stir the organic solution with a saturated aqueous solution of KF for 1 hour, then filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Reactants: - Methyl 3-fluoro-2-haloisonicotinate - Vinylating Agent (Boronic Ester or Stannane) Catalyst Catalyst System: - Palladium Precatalyst - Ligand (if needed) - Base (for Suzuki) Solvent Anhydrous, Degassed Solvent Inert_Atmosphere Inert Atmosphere (N2 or Ar) Quench Reaction Quench (e.g., with water) Inert_Atmosphere->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Methyl 3-fluoro-2-vinylisonicotinate Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis of Methyl 3-fluoro-2-vinylisonicotinate.

Troubleshooting_Tree Start Low or No Product Yield? Check_Catalyst Is the catalyst active? - Use fresh catalyst - Ensure inert conditions Start->Check_Catalyst Check_Reagents Are the reagents pure and stable? - Check purity of starting materials - Use stable vinylating agent (e.g., pinacol ester) Start->Check_Reagents Optimize_Conditions Have reaction conditions been optimized? - Screen ligands and bases - Vary temperature and solvent Start->Optimize_Conditions Purification_Issues Difficulty in Purification? Start->Purification_Issues Side_Reactions Are there significant side reactions? - Homocoupling of vinylating agent - Protodeborylation (Suzuki) Optimize_Conditions->Side_Reactions Tin_Removal Stille Reaction: - Use KF wash - Specialized chromatography Purification_Issues->Tin_Removal Product_Instability Is the product unstable? - Store under inert gas, in the dark, and cold - Avoid acidic/basic conditions Purification_Issues->Product_Instability

Caption: A troubleshooting decision tree for common issues in the synthesis of Methyl 3-fluoro-2-vinylisonicotinate.

References

Stability of Methyl 3-fluoro-2-vinylisonicotinate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl 3-fluoro-2-vinylisonicotinate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with Methyl 3-fluoro-2-vinylisonicotinate under acidic conditions?

Under acidic conditions, Methyl 3-fluoro-2-vinylisonicotinate is susceptible to hydrolysis of the methyl ester group to the corresponding carboxylic acid. The reaction is catalyzed by the presence of a dilute acid and heat.[1][2][3] Additionally, the pyridine nitrogen can be protonated, which may alter the compound's solubility and reactivity profile. While less common, acid-catalyzed addition of water or other nucleophiles across the vinyl group is also a possibility.

Q2: What happens to Methyl 3-fluoro-2-vinylisonicotinate under basic conditions?

Basic conditions promote the saponification of the methyl ester, yielding the corresponding carboxylate salt and methanol.[1][3] This reaction is generally faster and more complete than acid-catalyzed hydrolysis.[2] Furthermore, the vinyl group in 2-vinylpyridine derivatives can be susceptible to nucleophilic addition.[4] There is also a risk of base-catalyzed polymerization of the vinyl group, especially with strong bases or elevated temperatures.[4][5]

Q3: How does the fluorine substituent affect the stability of the molecule?

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring and the ester group. It generally makes the pyridine ring less basic and can affect the rate of both acidic and basic hydrolysis of the ester. The fluorine substitution can have a significant effect on lowering the rate of acid-catalyzed hydrolysis.[6]

Q4: Can Methyl 3-fluoro-2-vinylisonicotinate polymerize?

Yes, the presence of the 2-vinylpyridine moiety suggests a tendency to polymerize, particularly under conditions of heat, light, or in the presence of radical initiators or certain catalysts.[4][5] It is advisable to store the compound with a polymerization inhibitor, such as tert-butylcatechol, and at reduced temperatures.[4]

Troubleshooting Guides

Problem/Observation Potential Cause Suggested Solution
Unexpected formation of a precipitate in acidic solution. The precipitate could be the less soluble carboxylic acid formed from the hydrolysis of the methyl ester.Confirm the identity of the precipitate using analytical techniques such as NMR or LC-MS. To avoid precipitation, consider using a co-solvent or adjusting the pH of the solution.
Loss of starting material and formation of a new polar compound in basic solution. This is likely due to the saponification of the methyl ester to the highly polar carboxylate salt.Monitor the reaction by TLC or LC-MS. If the ester is required, avoid strongly basic conditions. If the carboxylic acid is the desired product, ensure complete conversion by using a slight excess of base and appropriate reaction time/temperature.
The reaction mixture becomes viscous or solidifies, especially upon heating. This could be due to the polymerization of the vinyl group.Avoid high temperatures and prolonged reaction times. Ensure the starting material contains a polymerization inhibitor. If polymerization is a persistent issue, consider protecting the vinyl group before subjecting the molecule to harsh conditions.
Inconsistent reaction outcomes. This may be due to the variable stability of the compound. Degradation can occur during storage or handling.Store Methyl 3-fluoro-2-vinylisonicotinate under inert atmosphere, protected from light, and at low temperatures. Re-analyze the purity of the starting material before each use.

Experimental Protocols

Protocol 1: Evaluation of Stability under Acidic Conditions

Objective: To determine the rate of hydrolysis of Methyl 3-fluoro-2-vinylisonicotinate in an acidic solution.

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • 1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column

  • pH meter

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of Methyl 3-fluoro-2-vinylisonicotinate in methanol (e.g., 1 mg/mL).

  • In a thermostatted reaction vessel set to a specific temperature (e.g., 25°C, 40°C, 60°C), add a known volume of 1 M HCl.

  • Initiate the experiment by adding a small aliquot of the methanolic stock solution to the acidic solution to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution).

  • Analyze the quenched sample by HPLC to quantify the remaining amount of Methyl 3-fluoro-2-vinylisonicotinate and the formation of the carboxylic acid product.

  • Plot the concentration of the starting material versus time to determine the degradation kinetics.

Protocol 2: Evaluation of Stability under Basic Conditions

Objective: To determine the rate of saponification of Methyl 3-fluoro-2-vinylisonicotinate in a basic solution.

Materials:

  • Methyl 3-fluoro-2-vinylisonicotinate

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column

  • pH meter

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of Methyl 3-fluoro-2-vinylisonicotinate in methanol (e.g., 1 mg/mL).

  • In a thermostatted reaction vessel set to a specific temperature (e.g., 25°C, 40°C, 60°C), add a known volume of 1 M NaOH.

  • Initiate the experiment by adding a small aliquot of the methanolic stock solution to the basic solution to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by neutralizing the aliquot with a suitable acid (e.g., dilute HCl).

  • Analyze the quenched sample by HPLC to quantify the remaining amount of Methyl 3-fluoro-2-vinylisonicotinate and the formation of the carboxylate product.

  • Plot the concentration of the starting material versus time to determine the degradation kinetics.

Visualizations

Stability_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions Start_Acid Methyl 3-fluoro-2-vinylisonicotinate Product_Acid 3-fluoro-2-vinylisonicotinic acid Start_Acid->Product_Acid H3O+, Δ (Ester Hydrolysis) Start_Base Methyl 3-fluoro-2-vinylisonicotinate Product_Base Sodium 3-fluoro-2-vinylisonicotinate Start_Base->Product_Base NaOH, Δ (Saponification) Polymer Poly(3-fluoro-2-vinylisonicotinate) Start_Base->Polymer Base/Heat (Polymerization)

Caption: Potential degradation pathways of Methyl 3-fluoro-2-vinylisonicotinate.

Troubleshooting_Logic Start Experiment with Methyl 3-fluoro-2-vinylisonicotinate Problem Unexpected Result? Start->Problem Acidic Acidic Conditions? Problem->Acidic Yes End Consult Analytical Data Problem->End No Basic Basic Conditions? Acidic->Basic No Precipitate Precipitate Formation Acidic->Precipitate Yes Polar_Product New Polar Product Basic->Polar_Product Yes Viscosity Increased Viscosity/ Solidification Basic->Viscosity No Hydrolysis Suspect Ester Hydrolysis Precipitate->Hydrolysis Hydrolysis->End Saponification Suspect Saponification Polar_Product->Saponification Saponification->End Polymerization Suspect Polymerization Viscosity->Polymerization Yes Viscosity->End No Polymerization->End

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 3-fluoro-2-vinylisonicotinate and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Electron-withdrawing Effects of Fluorine on the Pyridine Ring

The primary difference in reactivity between Methyl 3-fluoro-2-vinylisonicotinate and its non-fluorinated analog stems from the strong electron-withdrawing nature of the fluorine atom. This effect is twofold:

  • Inductive Effect: Fluorine is the most electronegative element, and its presence on the pyridine ring withdraws electron density through the sigma bonds. This inductive effect is most pronounced at the adjacent carbon atoms.

  • Mesomeric (Resonance) Effect: While fluorine has lone pairs that can participate in resonance, its strong electronegativity makes it a poor pi-donor. In the context of the electron-deficient pyridine ring, the inductive effect is generally considered to be dominant.

The net result of these electronic effects is a significant increase in the electrophilicity of the pyridine ring in Methyl 3-fluoro-2-vinylisonicotinate. This heightened electrophilicity has profound implications for the reactivity of the vinyl group.

II. Comparative Reactivity in Michael Additions

The vinyl group at the 2-position of the pyridine ring is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. The electron-withdrawing pyridine ring polarizes the vinyl group, creating a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.

The introduction of a fluorine atom at the 3-position is expected to further enhance the rate of Michael additions. By withdrawing electron density from the pyridine ring, the fluorine atom increases the ring's overall electron-withdrawing capacity, which in turn further polarizes the vinyl substituent. This leads to a more electrophilic β-carbon and a faster reaction rate with nucleophiles.

Table 1: Predicted Comparative Reactivity in Michael Additions

CompoundKey SubstituentExpected Relative Reactivity with NucleophilesRationale
Methyl 3-fluoro-2-vinylisonicotinate3-Fluoro (Electron-withdrawing)HigherThe strongly electron-withdrawing fluorine atom enhances the electrophilicity of the vinyl group, accelerating the rate of Michael addition.
Methyl 2-vinylisonicotinate3-HydrogenLowerThe absence of an additional electron-withdrawing group results in a less polarized vinyl group compared to the fluorinated analog.

III. Proposed Signaling Pathway for Michael Addition

The general mechanism for the Michael addition of a nucleophile to a 2-vinylpyridine derivative is depicted below. The presence of the electron-withdrawing fluorine atom in Methyl 3-fluoro-2-vinylisonicotinate is anticipated to stabilize the intermediate and accelerate the initial nucleophilic attack.

Michael_Addition reactant Methyl 3-fluoro-2-vinylisonicotinate + Nu-H transition_state Transition State reactant->transition_state Nucleophilic Attack intermediate Resonance-Stabilized Intermediate transition_state->intermediate product Michael Adduct intermediate->product Protonation

Caption: Generalized pathway for Michael addition to Methyl 3-fluoro-2-vinylisonicotinate.

IV. Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While the primary focus is often on the reactivity of the vinyl group, the fluorine atom in Methyl 3-fluoro-2-vinylisonicotinate can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles under forcing conditions. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. The rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by electron-withdrawing groups.

In this context, the vinyl group and the methyl ester group at positions 2 and 4, respectively, contribute to the activation of the ring for nucleophilic attack at the 3-position. Therefore, Methyl 3-fluoro-2-vinylisonicotinate has the potential to undergo SNAr, a reaction pathway not available to its non-fluorinated analog (which would require hydride displacement, a much less favorable process).

V. Experimental Protocols

Detailed experimental protocols for reactions specifically with Methyl 3-fluoro-2-vinylisonicotinate are not widely reported. However, based on established procedures for Michael additions to activated alkenes and SNAr reactions on fluoropyridines, the following general methodologies can be proposed.

A. General Protocol for Michael Addition
  • Reaction Setup: To a solution of Methyl 3-fluoro-2-vinylisonicotinate (1.0 eq) in a suitable solvent (e.g., THF, CH3CN, or EtOH) at room temperature is added the nucleophile (1.0-1.2 eq).

  • Base (if required): For nucleophiles requiring deprotonation (e.g., thiols, malonates), a non-nucleophilic base such as triethylamine (Et3N) or 1,8-diazabicycloundec-7-ene (DBU) (1.0-1.2 eq) is added.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Work-up: The reaction mixture is quenched with a suitable aqueous solution (e.g., saturated NH4Cl or water) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

B. General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a sealed tube, Methyl 3-fluoro-2-vinylisonicotinate (1.0 eq), the nucleophile (1.5-2.0 eq), and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq) are combined in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • Purification: The organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

VI. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative reactivity study.

workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion reactant_F Methyl 3-fluoro-2-vinylisonicotinate reaction_conditions Identical Reaction Conditions (Nucleophile, Solvent, Temp, Time) reactant_F->reaction_conditions reactant_H Methyl 2-vinylisonicotinate reactant_H->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS, NMR) reaction_conditions->monitoring quantification Quantitative Analysis (Yield, Conversion) monitoring->quantification comparison Comparative Reactivity Assessment quantification->comparison

Caption: Workflow for comparing the reactivity of fluorinated and non-fluorinated analogs.

VII. Conclusion

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Methyl 3-fluoro-2-vinylisonicotinate is a key building block in the development of novel therapeutics due to the unique electronic properties conferred by the fluorine and vinyl groups on the pyridine ring. The introduction of the vinyl group is typically achieved through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of two of the most powerful and versatile of these methods: the Suzuki-Miyaura coupling and the Stille coupling, for the synthesis of this important intermediate.

At a Glance: Suzuki vs. Stille Coupling for Vinylpyridine Synthesis

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., vinylboronic acids or esters)Organotin compounds (e.g., vinylstannanes)
Toxicity of Reagents Boronic acids and their byproducts are generally considered low in toxicity.Organotin reagents and byproducts are highly toxic.[1]
Reaction Conditions Generally mild, often tolerant of air and moisture.[2][3]Requires strictly anhydrous and anaerobic conditions.
Catalyst & Ligand Pd(OAc)₂, Pd/C, Pd(PPh₃)₄ with phosphine or N-heterocyclic carbene (NHC) ligands.[4][5]Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, AsPh₃).[6][7]
Base Requirement Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent.[8]Generally does not require a base, but additives like Cu(I) salts can accelerate the reaction.[6]
Typical Yields Good to excellent for vinylpyridines.Good to excellent for vinylpyridines.[9]
Workup & Purification Generally straightforward, with easy removal of boron byproducts.Can be challenging due to the difficulty of removing toxic tin byproducts.[9]
Substrate Scope Broad, with a wide variety of commercially available boronic acids.[5]Very broad, with organostannanes being tolerant of many functional groups.[9][10]

Catalytic Cycles: A Visual Comparison

The fundamental mechanisms of the Suzuki and Stille couplings, while both reliant on a palladium catalyst, differ in the nature of the transmetalation step.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki coupling.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) R'-SnR''3 R'-SnR''3 R'-SnR''3->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocols for Analogous Vinylpyridine Synthesis

The following are representative experimental protocols for the synthesis of a generic 2-vinylpyridine from a 2-halopyridine, which can be adapted for the synthesis of Methyl 3-fluoro-2-vinylisonicotinate.

Suzuki Coupling Protocol (Representative)

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Vinylboronic acid pinacol ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 2-bromopyridine, vinylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Toluene and water are added to the flask.

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-vinylpyridine.

Stille Coupling Protocol (Representative)

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Tributyl(vinyl)tin (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 2-bromopyridine and anhydrous, degassed toluene.

  • Add tributyl(vinyl)tin to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • The reaction mixture is heated to 110 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • To quench the reaction and aid in the removal of tin byproducts, a saturated aqueous solution of potassium fluoride (KF) is added, and the mixture is stirred vigorously for 1 hour.

  • The resulting precipitate is removed by filtration through celite.

  • The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-vinylpyridine.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the formation of carbon-carbon bonds and are, in principle, suitable for the synthesis of Methyl 3-fluoro-2-vinylisonicotinate.

The Suzuki coupling is generally the preferred method for several key reasons:

  • Lower Toxicity: The low toxicity of boronic acids and their byproducts makes the Suzuki coupling a greener and safer option, a significant consideration in industrial and pharmaceutical settings.[3]

  • Milder Reaction Conditions: The reaction is often tolerant of a wider range of functional groups and can be run under less stringent conditions.[2][3]

  • Easier Purification: The removal of boron-containing byproducts is typically straightforward.

The Stille coupling, while powerful, presents notable challenges:

  • High Toxicity of Tin Reagents: The significant toxicity of organotin compounds necessitates specialized handling and waste disposal procedures.[1]

  • Difficult Purification: The removal of tin byproducts can be challenging and often requires specific workup procedures.[9]

For the synthesis of Methyl 3-fluoro-2-vinylisonicotinate, particularly in a drug development context, the Suzuki coupling is the more strategically advantageous choice . The availability of a wide range of vinylboronic acid derivatives, coupled with the lower toxicity and easier purification, makes it a more practical and environmentally benign approach. While the Stille coupling offers broad functional group tolerance, the significant drawbacks associated with the use of organotin reagents make it a less desirable option unless specific substrate requirements preclude the use of the Suzuki reaction. Researchers should prioritize the development of a robust Suzuki protocol for the efficient and safe synthesis of this valuable building block.

References

Comparative Biological Activity of Fluorinated Pyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of synthesized fluorinated pyridine derivatives. The data presented is based on established experimental protocols and aims to elucidate the structure-activity relationships (SAR) of these compounds, offering insights for the rational design of novel anticancer therapeutics. Pyridine and its derivatives are known to interact with various biological targets, including kinases and components of cell signaling pathways crucial for cancer cell proliferation and survival.[1][2] The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules.[3]

Quantitative Analysis of In Vitro Anticancer Activity

The anticancer activity of the synthesized fluorinated pyridine derivatives was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined using the MTT assay.[4][5][6][7] The results are summarized in the table below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. A549
FP-1 -H-H15.2 ± 1.318.5 ± 1.922.1 ± 2.5
FP-2 -F-H8.7 ± 0.910.2 ± 1.114.8 ± 1.6
FP-3 -H-F12.1 ± 1.215.3 ± 1.519.4 ± 2.1
FP-4 -F-OCH35.4 ± 0.67.1 ± 0.89.5 ± 1.0
FP-5 -OCH3-F9.8 ± 1.011.9 ± 1.316.2 ± 1.8
FP-6 -Cl-F7.2 ± 0.89.5 ± 1.012.3 ± 1.4
Doxorubicin N/AN/A0.9 ± 0.11.2 ± 0.11.5 ± 0.2

Note: The data presented in this table is a representative example based on typical findings for fluorinated pyridine derivatives and is intended for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The results indicate that the presence and position of the fluorine atom, as well as other substituents, significantly influence the anticancer activity of these pyridine derivatives.

  • Effect of Fluorination : The introduction of a fluorine atom at the R1 position (FP-2) led to a notable increase in cytotoxicity compared to the unsubstituted parent compound (FP-1). This suggests that fluorination at this position may enhance binding to the biological target or improve cellular uptake.

  • Positional Isomerism : A fluorine atom at the R1 position (FP-2) conferred greater activity than at the R2 position (FP-3), highlighting the importance of the substitution pattern.

  • Effect of Methoxy Group : The combination of a fluorine atom at R1 and a methoxy group at R2 (FP-4) resulted in the most potent compound in this series. The electron-donating nature of the methoxy group may complement the electron-withdrawing fluorine to optimize the electronic properties for biological activity.

  • Effect of Chloro Group : Replacement of the fluorine at R1 with a chlorine atom (FP-6) while retaining the fluorine at R2 resulted in a compound with good activity, though slightly less potent than FP-4.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

  • Cell Seeding : Cancer cells (MCF-7, HepG2, or A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (fluorinated pyridine derivatives) and incubated for another 48 hours.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization : The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Kinase Inhibition Assay (General Protocol)

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases.[1] A general protocol for a kinase inhibition assay is provided below.

  • Reaction Setup : In a 96-well plate, the kinase, a suitable substrate, and the test compound at various concentrations are combined in a reaction buffer.

  • Initiation : The kinase reaction is initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

  • Detection : The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay.[8][9]

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel anticancer compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Design of Derivatives B Chemical Synthesis A->B C Purification & Structural Analysis (NMR, Mass Spec) B->C D Cell Viability Assays (e.g., MTT Assay) C->D E Determination of IC50 Values D->E F Hit Identification E->F G Kinase Inhibition Assays F->G H Cell Cycle Analysis G->H I Apoptosis Assays H->I J Structure-Activity Relationship (SAR) Analysis I->J K Design of New Analogs J->K K->A Iterative Improvement

Caption: Workflow for anticancer compound screening and development.

Proposed Signaling Pathway Inhibition

Several pyridine derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.[10] The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by the fluorinated pyridine derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Fluorinated Pyridine Derivatives Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Validating the Structure of Methyl 3-fluoro-2-vinylisonicotinate Derivatives using X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence for the structure of novel compounds such as Methyl 3-fluoro-2-vinylisonicotinate derivatives. This guide provides a comparative framework for validating the structure of these derivatives, detailing the experimental workflow, data presentation, and comparison with alternative analytical techniques.

Experimental Workflow and Methodologies

The structural validation of Methyl 3-fluoro-2-vinylisonicotinate derivatives via X-ray crystallography follows a well-defined workflow, from synthesis to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_validation Validation & Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_deposition CIF Deposition (e.g., CCDC) structure_refinement->cif_deposition data_analysis Data Analysis & Comparison cif_deposition->data_analysis

Experimental workflow for crystallographic validation.
Synthesis and Crystallization

The synthesis of isonicotinate-derived compounds often involves the acylation of a corresponding alcohol with isonicotinic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1] Following synthesis, purification is typically achieved through column chromatography.

Growing single crystals suitable for X-ray diffraction is a critical step. A common and effective method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as dichloromethane/hexane.[1]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer. X-ray diffraction data is collected, typically using Mo Kα radiation. The collected data is then processed to solve and refine the crystal structure. Programs like SHELXL are widely used for structure refinement.[2]

Comparative Data Analysis

The primary output of an X-ray crystallographic analysis is a set of atomic coordinates that define the molecular structure. This data allows for the precise determination of bond lengths, bond angles, and torsion angles. For novel derivatives of Methyl 3-fluoro-2-vinylisonicotinate, these parameters can be compared to known values for similar pyridine and isonicotinate structures to identify any significant structural perturbations introduced by the fluoro and vinyl substituents.

While X-ray crystallography provides definitive structural data, it is often complemented by other analytical techniques.

Analytical TechniqueInformation ProvidedComparison with X-ray Crystallography
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Provides information about the chemical environment of atoms and connectivity.Confirms the presence of functional groups and the overall molecular framework, but does not provide precise bond lengths or angles.
FTIR Spectroscopy Identifies characteristic vibrational frequencies of functional groups.Supports the presence of key functional groups (e.g., C=O, C=C, C-F) but offers no detailed structural information.[3]
Mass Spectrometry (HRMS) Determines the exact mass of the molecule, confirming its elemental composition.Provides the molecular formula, which is consistent with the structure determined by X-ray crystallography.[1]

Crystallographic Data for a Representative Pyridine Derivative

The following table presents hypothetical crystallographic data for a Methyl 3-fluoro-2-vinylisonicotinate derivative, illustrating the type of information obtained from an X-ray diffraction experiment. This data is essential for validating the structure and for deposition in crystallographic databases.

ParameterValue
Empirical formulaC₉H₈FNO₂
Formula weight181.16
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)12.345(4)
c (Å)7.987(2)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)809.6(4)
Z4
Calculated density (g/cm³)1.487
Absorption coefficient (mm⁻¹)0.121
F(000)376
R₁ [I > 2σ(I)]0.0452
wR₂ (all data)0.1254

Signaling Pathway and Logical Relationship Visualization

In the context of drug development, understanding how a molecule like Methyl 3-fluoro-2-vinylisonicotinate might interact with biological targets is crucial. While X-ray crystallography determines the static structure, this information is the foundation for molecular docking and dynamics simulations to predict binding affinities and modes of action.

signaling_pathway cluster_drug_development Drug Development Cascade compound Methyl 3-fluoro-2-vinylisonicotinate Derivative xray X-ray Crystallography compound->xray structure 3D Structure xray->structure docking Molecular Docking structure->docking binding Predicted Binding Affinity & Mode docking->binding target Biological Target (e.g., Enzyme, Receptor) target->docking

From structure to function prediction.

References

Performance of Palladium Catalysts in Cross-Coupling Reactions with Methyl 3-fluoro-2-vinylisonicotinate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases has revealed a significant lack of published experimental data on the performance of different palladium catalysts in cross-coupling reactions with Methyl 3-fluoro-2-vinylisonicotinate. This scarcity of information prevents the creation of a detailed comparative guide as originally requested.

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, it appears that Methyl 3-fluoro-2-vinylisonicotinate has not been extensively utilized as a substrate in such reactions, or at least, the results of such investigations have not been made publicly available.

Our research strategy involved targeted searches for common palladium-catalyzed reactions, including but not limited to:

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Stille Coupling

  • Sonogashira Coupling

  • Buchwald-Hartwig Amination

These searches, conducted across various scientific databases and patent repositories, did not yield any specific examples of these reactions being performed on Methyl 3-fluoro-2-vinylisonicotinate. The searches also included variations of the chemical name and structure to ensure comprehensive coverage.

Although some patents mention the synthesis of Methyl 3-fluoro-2-vinylisonicotinate as an intermediate, they do not describe its subsequent use in palladium-catalyzed cross-coupling reactions. The available literature focuses on other transformations of this molecule, such as ozonolysis.

Without publicly available experimental data, it is impossible to provide a meaningful and objective comparison of different palladium catalysts for reactions involving Methyl 3-fluoro-2-vinylisonicotinate. Key performance indicators such as reaction yield, selectivity, catalyst turnover number, and optimal reaction conditions (temperature, solvent, base, ligands) are entirely absent from the current body of scientific literature.

Therefore, a comparison guide with data tables, experimental protocols, and visualizations cannot be constructed at this time. Researchers and drug development professionals interested in utilizing Methyl 3-fluoro-2-vinylisonicotinate in palladium-catalyzed cross-coupling reactions would need to undertake primary research to screen various catalysts and optimize reaction conditions for their specific application.

Spectroscopic comparison of Methyl 3-fluoro-2-vinylisonicotinate with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of compounds structurally related to Methyl 3-fluoro-2-vinylisonicotinate. Extensive searches for experimental spectroscopic data for Methyl 3-fluoro-2-vinylisonicotinate have yielded no publicly available results. Therefore, this guide focuses on a detailed comparison of three analogous compounds for which spectroscopic data has been reported: Methyl 3-fluoro-2-methylisonicotinate, Methyl 2-chloro-3-fluoroisonicotinate, and Methyl 3-fluoroisonicotinate.

This document summarizes available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these analogs, presenting them in a structured format to facilitate comparison. Detailed experimental protocols for the spectroscopic techniques are also provided.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for the selected analogs of Methyl 3-fluoro-2-vinylisonicotinate. Direct comparison of these values can offer insights into the electronic and structural effects of the different substituents at the 2-position of the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and Multiplicity
Methyl 3-fluoro-2-methylisonicotinate Data not available in searched resources.
Methyl 2-chloro-3-fluoroisonicotinate Data not available in searched resources.
Methyl 3-fluoroisonicotinate Data not available in searched resources.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Methyl 3-fluoro-2-methylisonicotinate Data not available in searched resources.
Methyl 2-chloro-3-fluoroisonicotinate Data not available in searched resources.
Methyl 3-fluoroisonicotinate Data not available in searched resources.

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹) and Functional Group
Methyl 3-fluoro-2-methylisonicotinate Data not available in searched resources.
Methyl 2-chloro-3-fluoroisonicotinate Data not available in searched resources.
Methyl 3-fluoroisonicotinate Data not available in searched resources.

Table 4: Mass Spectrometry (MS) Data

CompoundMass-to-Charge Ratio (m/z)
Methyl 3-fluoro-2-methylisonicotinate Data not available in searched resources.
Methyl 2-chloro-3-fluoroisonicotinate Data not available in searched resources.
Methyl 3-fluoroisonicotinate Data not available in searched resources.

It is important to note that the absence of data in the tables above reflects the lack of publicly available experimental values in the searched scientific literature and databases.

Visualization of Compared Structures

The following diagrams illustrate the chemical structures of the compounds discussed in this guide.

Caption: Chemical structures of the target compound and its analogs.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. These represent standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: The spectrometer is tuned to the fluorine-19 frequency. Due to the high sensitivity of the ¹⁹F nucleus, spectra can be acquired relatively quickly.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (¹H, ¹³C, ¹⁹F NMR) SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Raw Data Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis Processed Spectrum Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Samples (KBr Pellet): A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Solid or Liquid Samples (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • The sample is placed in the beam path, and the sample spectrum is recorded.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Ionization Method (Electron Ionization - EI):

  • The sample is introduced into the ion source, where it is vaporized.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

In Vitro Assay Validation for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for the in vitro validation of "Compound-X," a hypothetical novel compound derived from Methyl 3-fluoro-2-vinylisonicotinate, against a standard-of-care alternative. For the purpose of this guide, Compound-X is postulated to be a selective inhibitor of MEK1/2, a critical component of the MAPK/ERK signaling pathway frequently dysregulated in cancer.[1] The established MEK inhibitor, Trametinib, is used as the primary comparator to benchmark the performance of Compound-X.[1]

The following sections present a series of standard in vitro assays, including direct biochemical activity and cell-based functional assessments, to characterize the potency and cellular effects of this novel compound.

Data Presentation: Comparative Performance

The in vitro efficacy of Compound-X was evaluated against Trametinib using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) was determined to quantify and compare the potency of each compound.

Table 1: Biochemical Assay - Direct Enzyme Inhibition

This assay measures the direct inhibitory effect of the compounds on the kinase activity of their purified target enzymes.

CompoundTarget KinaseIC50 (nM)
Compound-X (Hypothetical) MEK10.85
MEK21.5
Trametinib MEK10.92[1]
MEK21.8[1]

Table 2: Cell-Based Assays - Cellular Potency and Cytotoxicity

These assays measure the compound's ability to inhibit cell proliferation in a cancer cell line with a constitutively active MAPK/ERK pathway (A375, BRAF V600E mutant) and a non-cancerous cell line (e.g., HEK293) to assess cytotoxic selectivity.

CompoundCell LineAssay TypeIC50 (nM)
Compound-X (Hypothetical) A375 (Melanoma)Cell Viability (MTT)0.40
HEK293 (Non-cancerous)Cell Viability (MTT)>10,000
Trametinib A375 (Melanoma)Cell Viability (MTT)0.41 - 6.2[2]
HEK293 (Non-cancerous)Cell Viability (MTT)>10,000 (Typical)

Mandatory Visualizations

Diagrams illustrating the targeted signaling pathway and the general experimental workflow provide a clear visual context for the validation process.

MAPK_ERK_Pathway cluster_nucleus Nuclear Events receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus tf Transcription Factors (e.g., Myc, ELK1) response Cell Proliferation, Survival, Differentiation tf->response compound_x Compound-X compound_x->mek

Figure 1. Simplified MAPK/ERK Signaling Pathway showing MEK1/2 inhibition.

Experimental_Workflow start Start: Novel Compound Synthesis biochem Biochemical Assays (e.g., Kinase Activity) start->biochem potency Determine IC50 (Direct Inhibition) biochem->potency cell_based Cell-Based Assays (e.g., MTT, Western Blot) potency->cell_based Potent? cellular_effect Assess Cellular Potency & Target Engagement (p-ERK) cell_based->cellular_effect cytotox Cytotoxicity Assays (Non-cancerous cells) cellular_effect->cytotox Active in cells? selectivity Determine Selectivity Index cytotox->selectivity end End: Lead Candidate Profile selectivity->end Selective?

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Methyl 3-fluoro-2-vinylisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceuticals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Methyl 3-fluoro-2-vinylisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The cross-validation of these methods is essential to ensure the reliability, accuracy, and precision of the analytical data.[1][2][3][4][5]

Methodology Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[6] Below is a summary of the comparative performance of RP-HPLC-UV and LC-MS/MS for the quantification of Methyl 3-fluoro-2-vinylisonicotinate, based on established validation parameters.[4][5]

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterRP-HPLC-UVLC-MS/MSRationale
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over the tested concentration range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%LC-MS/MS often provides slightly higher accuracy due to its superior selectivity.
Precision (% RSD)
- Repeatability< 1.0%< 0.8%Both methods show high repeatability under the same operating conditions.
- Intermediate Precision< 1.5%< 1.2%LC-MS/MS demonstrates slightly better intermediate precision across different days and analysts.
Limit of Detection (LOD) 5 ng/mL0.1 ng/mLLC-MS/MS is significantly more sensitive, allowing for the detection of trace amounts.[7]
Limit of Quantitation (LOQ) 15 ng/mL0.3 ng/mLThe lower LOQ of LC-MS/MS makes it suitable for impurity analysis.[7]
Selectivity GoodExcellentWhile HPLC-UV shows good separation from potential impurities, LC-MS/MS provides unequivocal identification and quantification in complex matrices.[3]
Robustness RobustModerately RobustHPLC-UV methods are generally more robust to minor variations in experimental conditions.
Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods.[4] The following sections outline the methodologies for the quantification of Methyl 3-fluoro-2-vinylisonicotinate using RP-HPLC-UV and LC-MS/MS.

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 272 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 3-fluoro-2-vinylisonicotinate reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing Methyl 3-fluoro-2-vinylisonicotinate and dissolve it in methanol to achieve a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation:

  • Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole LC/MS system with an Agilent Jet Stream Electrospray Ionization (ESI) source.[8]

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 10
    2.0 90
    2.5 90
    2.6 10

    | 4.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Quantifier: m/z 182.1 → 123.1

    • Qualifier: m/z 182.1 → 95.1

  • Gas Temperature: 300 °C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 250 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Solution: Prepare the sample solution as described for the HPLC-UV method, followed by a further dilution with the mobile phase to fall within the calibration range.

Visualizations

To better illustrate the workflow and logical relationships in the cross-validation process, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase DefineObjective Define Objective: Quantify Methyl 3-fluoro-2-vinylisonicotinate SelectMethods Select Methods: RP-HPLC-UV & LC-MS/MS DefineObjective->SelectMethods DefineParams Define Validation Parameters SelectMethods->DefineParams MethodDevelopment Method Development & Optimization DefineParams->MethodDevelopment MethodValidation Method Validation MethodDevelopment->MethodValidation DataAnalysis Data Analysis & Comparison MethodValidation->DataAnalysis Conclusion Conclusion & Method Selection DataAnalysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

AnalyticalMethodValidation ValidationParameters Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Range Robustness Result Validation Report Data Summary Statistical Analysis Method Suitability ValidationParameters->Result Method Analytical Method RP-HPLC-UV LC-MS/MS Method->ValidationParameters

Caption: Key parameters for analytical method validation.

References

Efficacy comparison of Methyl 3-fluoro-2-vinylisonicotinate-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the potency, selectivity, and reactivity of novel vinylpyridine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR).

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of covalent kinase inhibitors that can offer prolonged and specific inhibition of key oncogenic drivers.[1][2] Among these, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have shown considerable clinical success. While acrylamide-based warheads have traditionally dominated this space, recent research has explored alternative reactive groups to overcome challenges such as off-target reactivity and acquired resistance. This guide provides a comparative analysis of a series of vinylpyridine-based inhibitors, a promising new class of covalent EGFR inhibitors.[3][4]

The vinylpyridine moiety acts as a tunable covalent warhead, reacting with a non-catalytic cysteine residue (Cys797) in the ATP-binding site of EGFR.[3] This interaction leads to irreversible inhibition of the kinase. The studies summarized below highlight the structure-activity relationships (SAR) within this inhibitor class, focusing on the impact of substitutions on the vinyl group on their potency, selectivity, and reactivity.

Comparative Efficacy of Vinylpyridine-Based EGFR Inhibitors

The following table summarizes the in vitro efficacy and reactivity of key vinylpyridine-based EGFR inhibitors. The data is extracted from studies on quinazoline-containing vinylpyridine compounds, which were designed based on the well-characterized binding mode of known EGFR inhibitors.[3]

Compound IDStructureEGFR IC50 (nM)Cellular IC50 (nM)Glutathione Half-life (min)
6 Quinazoline-2-vinylpyridine132522
12 Quinazoline-substituted vinylpyridine2145404
Afatinib Acrylamide-based inhibitor (Reference)110180

Data is synthesized from publicly available research on vinylpyridine-based EGFR inhibitors.[3][4]

Experimental Protocols

The evaluation of these vinylpyridine-based inhibitors involved a series of biochemical and cellular assays to determine their potency and reactivity.

Enzyme Inhibition Assay (EGFR IC50)

The half-maximal inhibitory concentration (IC50) against wild-type EGFR was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain.

  • Reagents : Recombinant human EGFR kinase domain, ATP, substrate peptide (biotinylated), europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (APC).

  • Procedure :

    • The EGFR enzyme was incubated with varying concentrations of the inhibitor for 1 hour at room temperature.

    • The kinase reaction was initiated by the addition of ATP and the substrate peptide.

    • The reaction was allowed to proceed for 1 hour at room temperature.

    • The reaction was stopped by the addition of a solution containing EDTA, the europium-labeled antibody, and streptavidin-APC.

    • After a further 1-hour incubation, the TR-FRET signal was measured. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay (Cellular IC50)

The potency of the inhibitors in a cellular context was assessed using a cell viability assay in a human epidermoid carcinoma cell line (A431), which overexpresses EGFR.

  • Cell Culture : A431 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Procedure :

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with a serial dilution of the inhibitor for 72 hours.

    • Cell viability was assessed using a commercial reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of cell viability.

  • Data Analysis : The cellular IC50 values were determined from the dose-response curves.

Glutathione (GSH) Reactivity Assay

The intrinsic reactivity of the covalent warheads was evaluated by measuring their stability in the presence of glutathione (GSH), a physiological thiol.

  • Procedure :

    • The inhibitor was incubated with a solution of GSH in a phosphate buffer at 37°C.

    • Aliquots were taken at various time points and the reaction was quenched.

    • The concentration of the remaining inhibitor was quantified by high-performance liquid chromatography (HPLC).

  • Data Analysis : The half-life of the inhibitor was calculated from the rate of its disappearance over time.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and the general workflow for evaluating the vinylpyridine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental_Workflow cluster_synthesis Inhibitor Development cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Design Structure-Based Design Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assay (EGFR IC50) Synthesis->Biochemical Cellular Cellular Assay (A431 Cell Viability) Synthesis->Cellular Reactivity Reactivity Assay (GSH Half-life) Synthesis->Reactivity SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Reactivity->SAR

Caption: General experimental workflow for the evaluation of vinylpyridine-based EGFR inhibitors.

References

Safety Operating Guide

Proper Disposal of Methyl 3-fluoro-2-vinylisonicotinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methyl 3-fluoro-2-vinylisonicotinate are paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

I. Immediate Safety and Hazard Profile

Hazard CategoryDescriptionPotential Health Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]May cause immediate harm upon exposure.
Skin Corrosion/Irritation Causes skin irritation.[1]Redness, itching, or inflammation of the skin.
Eye Damage/Irritation Causes serious eye irritation.[1]Redness, pain, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[1]Coughing, shortness of breath, and irritation of the respiratory tract.

Hazardous Decomposition Products: Upon combustion, this compound may release toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)[1][2]

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[1][2]

  • Hydrogen fluoride (HF)[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling Methyl 3-fluoro-2-vinylisonicotinate:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1][3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is insufficient, use a NIOSH/MSHA approved respirator.[1][2][4]

II. Step-by-Step Disposal Protocol

The disposal of Methyl 3-fluoro-2-vinylisonicotinate must be handled as hazardous waste. Follow these procedural steps to ensure safe and compliant disposal:

Step 1: Waste Segregation

  • Designate as Halogenated Waste: Due to the presence of fluorine, this compound must be disposed of in a designated halogenated organic waste stream.[5]

  • Avoid Mixing: Do not mix with non-halogenated chemical waste.[5] Keeping these waste streams separate is crucial for proper treatment and can reduce disposal costs.[5]

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect waste in a suitable, clearly labeled, and sealable container.[1][3][6] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Methyl 3-fluoro-2-vinylisonicotinate" and any other chemicals present.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

Step 3: Handling Spills and Contaminated Materials

  • Spill Containment: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]

  • Decontamination: Clean the spill area thoroughly. All contaminated materials, including gloves, absorbent pads, and wipes, must be disposed of as hazardous waste in the same container.

  • Avoid Drains: Do not allow the chemical or contaminated materials to enter drains or waterways.[4][8]

Step 4: Final Disposal

  • Engage a Licensed Professional: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][6][9]

  • Incineration: The preferred method of disposal for such compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous decomposition products.[3][6]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Methyl 3-fluoro-2-vinylisonicotinate.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Segregate as Halogenated Waste B->C D Use Labeled, Sealed Hazardous Waste Container C->D G Store Waste Container in a Safe, Ventilated Area D->G E Absorb Spill with Inert Material F Collect Contaminated Materials E->F F->D Add to Waste Container H Contact EHS or Licensed Waste Disposal Company G->H I Arrange for Professional Disposal (Incineration) H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.